8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane
Description
Properties
IUPAC Name |
8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c15-13-3-1-11(2-4-13)12-5-7-14(8-6-12)16-9-10-17-14/h1-4,12H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHLEBUZROOCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3=CC=C(C=C3)Cl)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane (CAS 25253-51-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane, also known as 4-(4-Chlorophenyl)cyclohexan-1-one Ethylene Ketal, is a spirocyclic organic compound with the CAS number 25253-51-4.[1][2] It is characterized by a 1,4-dioxaspiro[4.5]decane core structure with a 4-chlorophenyl group attached at the 8-position of the cyclohexane ring.[1] This compound is a white solid, noted for its chemical stability and utility as a key intermediate in organic synthesis.[1][2][3] Its primary application lies in serving as a building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The spirocyclic ketal functional group serves as a protecting group for the ketone in the precursor, 4-(4-chlorophenyl)cyclohexanone, allowing for selective reactions at other sites of a molecule.
Physicochemical and Computed Properties
The following tables summarize the key physicochemical and computed properties of this compound.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 25253-51-4 | [1][2][4][5][6] |
| Molecular Formula | C₁₄H₁₇ClO₂ | [1][2][3][4][5][6] |
| Molecular Weight | 252.74 g/mol | [1][2][3][4][5][6] |
| Appearance | White Solid | [1][2][3] |
| Boiling Point | 361.5 °C at 760 mmHg | [1][5][6] |
| Density | 1.21 g/cm³ | [1][5][6] |
| Flash Point | 136.4 °C | [1][5][6] |
| Refractive Index | 1.566 | [1][5][6] |
| Solubility | Chloroform, Dichloromethane | [1][2][3] |
Table 2: Computed Properties
| Property | Value | Source(s) |
| XLogP3 | 3.74070 | [5][6] |
| Polar Surface Area (PSA) | 18.46 Ų | [5][6] |
| Exact Mass | 252.09200 | [5][6] |
Synthesis and Experimental Protocols
This compound is synthesized via the acid-catalyzed ketalization of 4-(4-chlorophenyl)cyclohexanone with ethylene glycol. This reaction involves the protection of the ketone functional group as an ethylene ketal.
General Experimental Protocol: Ketalization
This protocol describes a general procedure for the synthesis of this compound.
Materials and Equipment:
-
4-(4-Chlorophenyl)cyclohexanone
-
Ethylene glycol (1.5 - 2.0 equivalents)
-
Toluene or Benzene (as solvent and for azeotropic removal of water)
-
A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid)
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography (if necessary)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 4-(4-chlorophenyl)cyclohexanone (1.0 eq), toluene, and ethylene glycol (1.5 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02-0.05 eq) to the mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, which typically takes several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude product, this compound, is often a solid. It can be further purified by recrystallization or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Synthesis Workflow Diagram
The following diagram illustrates the synthetic pathway for the preparation of this compound.
Caption: Synthesis of this compound.
Structural Characterization
The structure of this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons of the chlorophenyl group, the four protons of the dioxolane ring (typically a singlet or a narrow multiplet), and the protons of the cyclohexane ring.
-
¹³C NMR: Would show distinct signals for the spiro carbon, the carbons of the dioxolane ring, the carbons of the cyclohexane ring, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch from the starting material (around 1715 cm⁻¹) and the appearance of characteristic C-O stretching bands for the ketal (in the 1200-1000 cm⁻¹ region) would confirm the reaction.
-
Mass Spectrometry (MS): Would show the molecular ion peak corresponding to the mass of the product (m/z = 252.74 for C₁₄H₁₇ClO₂) and characteristic fragmentation patterns.
Applications and Biological Relevance
This compound is primarily utilized as a synthetic intermediate.[1][2][3] Its value lies in the temporary protection of a ketone functionality, which allows for chemical transformations on other parts of a molecule that would otherwise be incompatible with a ketone.
While this specific compound is not reported to have direct biological activity, the 1,4-dioxaspiro[4.5]decane scaffold is present in molecules with significant pharmacological properties. For instance, derivatives of the related 1,4-dioxa-8-azaspiro[4.5]decane have been investigated as high-affinity ligands for the σ1 receptor, which is a target for tumor imaging agents.[7] The development of such compounds highlights the importance of the spirocyclic core in creating structurally rigid molecules that can be tailored for specific biological targets.
The logical workflow for its application in drug development is outlined in the diagram below.
Caption: Role as an intermediate in multi-step synthesis.
Safety Information
Safety data for this specific compound is not extensively documented in publicly available sources. Standard laboratory safety precautions should be taken when handling this chemical. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 1 4-DIOXA-8-AZASPIRO(4.5)DECANE(42899-11-6) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 8-(4-CHLOROPHENYL)-1,4-DIOXASPRIRO[4,5]DECANE | 25253-51-4 [amp.chemicalbook.com]
- 4. 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- | C15H17ClO4 | CID 12230245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. echemi.com [echemi.com]
- 7. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane (CAS No: 25253-51-4) is a spirocyclic compound featuring a cyclohexane ring fused with a dioxolane ring and substituted with a 4-chlorophenyl group.[1] This unique three-dimensional structure makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][2] Its chemical stability and versatile reactivity allow it to serve as a key building block for developing novel bioactive compounds.[1] This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and logical workflows to guide its application in research and development.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 25253-51-4 | [3] |
| Molecular Formula | C₁₄H₁₇ClO₂ | [1][3] |
| Molecular Weight | 252.74 g/mol | [1][3] |
| Exact Mass | 252.09200 u | [3] |
| Appearance | White solid | [1] |
| Boiling Point | 361.5 °C at 760 mmHg | [1][3] |
| Density | 1.21 g/cm³ | [1][3] |
| Flash Point | 136.4 °C | [1][3] |
| Refractive Index | 1.566 | [1][3] |
| Polar Surface Area (PSA) | 18.46 Ų | [3] |
| XLogP3 | 3.74 | [3] |
| Vapor Pressure | 4.28E-05 mmHg at 25°C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane | [1] |
Synthesis and Experimental Protocols
This compound is synthesized from 4-(4-Chlorophenyl)cyclohexan-1-one. The synthesis involves the protection of the ketone functional group as an ethylene ketal. This is a common and crucial step in multi-step organic synthesis to prevent the ketone from reacting with subsequent reagents.
Caption: Synthetic pathway for this compound.
Ketalization Protocol (General Procedure)
This protocol outlines the acid-catalyzed reaction to form the ethylene ketal.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-(4-Chlorophenyl)cyclohexan-1-one (1.0 eq), ethylene glycol (1.2-1.5 eq), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (p-TsOH) (0.01-0.05 eq).
-
Reaction Execution: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Analytical Methods for Characterization and Purity
A combination of analytical techniques is required for the comprehensive characterization and purity assessment of the synthesized compound.
Caption: General workflow for purification and analysis.
Spectroscopic and Chromatographic Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
-
Methodology: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorophenyl group, the four protons of the dioxolane ring (typically a singlet), and the protons of the cyclohexane ring. The ¹³C NMR will confirm the number of unique carbon atoms.
-
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and confirm the elemental composition.
-
Methodology: Introduce the sample into a mass spectrometer (e.g., using Electrospray Ionization - ESI). The resulting mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight (252.74 g/mol ).[1][3] The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable.
-
-
Gas Chromatography (GC):
-
Objective: To assess the purity of the compound and separate it from volatile impurities or starting materials.
-
Methodology: Dissolve the sample in a volatile solvent (e.g., dichloromethane). Inject the solution into a GC system equipped with a suitable column (e.g., a non-polar or medium-polarity capillary column) and a Flame Ionization Detector (FID). The purity is determined by the relative peak area of the main component.
-
Applications in Research and Development
The spirocyclic scaffold is of significant interest in drug design due to its rigid, three-dimensional structure, which can enhance binding affinity and selectivity for biological targets.[4] this compound serves as a versatile intermediate for introducing this valuable motif into larger, more complex molecules.
Caption: Role as a versatile synthetic intermediate in R&D.
The protected ketone (the dioxaspiro group) allows for selective modifications at other positions of the molecule, such as the chlorophenyl ring. Subsequently, the ketone can be deprotected under acidic conditions to allow for further reactions, such as reductive amination or aldol condensations, thereby building molecular complexity. This strategic use makes it a key component in the synthesis of novel compounds for evaluation as potential pharmaceuticals and agrochemicals.[1][2]
References
An In-depth Technical Guide to 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane
For professionals in the fields of research, science, and drug development, 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane is a noteworthy chemical compound. This guide provides a detailed overview of its molecular structure, weight, and other critical data, presented in a format tailored for technical experts.
Core Molecular and Physical Properties
This compound, identified by the CAS number 25253-51-4, is a white solid compound utilized in organic synthesis.[1][2] Its structure is a spirocycle, featuring a dioxa ring fused to a cyclohexane ring, with a chlorophenyl group at the 8th position.[1] This compound is recognized for its chemical stability and versatility in a range of chemical reactions.[1]
| Property | Value |
| Molecular Formula | C14H17ClO2 |
| Molecular Weight | 252.74 g/mol [1][2][3] |
| CAS Number | 25253-51-4[1][3] |
| Boiling Point | 361.5 °C at 760 mmHg[1] |
| Density | 1.21 g/cm³[1][3] |
| Flash Point | 136.4 °C[1] |
| Refractive Index | 1.566[1][3] |
| Solubility | Chloroform, Dichloromethane[1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the protection of a ketone functional group. A common precursor is 4-(4-Chlorophenyl)cyclohexan-1-one, which is reacted with ethylene glycol in the presence of an acid catalyst. This reaction, known as ketalization, forms the 1,4-dioxaspiro[4.5]decane ring system.
Experimental Protocol: Ketalization of 4-(4-Chlorophenyl)cyclohexan-1-one
-
Reactant Preparation : In a round-bottom flask, dissolve 4-(4-Chlorophenyl)cyclohexan-1-one in a suitable solvent such as toluene.
-
Addition of Reagents : Add a molar excess of ethylene glycol to the solution, followed by a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction Setup : Equip the flask with a Dean-Stark apparatus to remove the water generated during the reaction, which drives the equilibrium towards the product.
-
Reflux : Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Work-up : Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification : Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Research and Development
Due to its unique structural features, this compound serves as a valuable building block and intermediate in various sectors of the chemical industry.
-
Pharmaceutical Industry : It is used as a starting material for synthesizing a variety of drug candidates.[1] Its chemical properties are conducive to developing new drugs with potential therapeutic applications.[1]
-
Agrochemical Industry : This compound acts as a precursor for the synthesis of insecticides, herbicides, and fungicides.[1]
-
Specialty Chemicals : It is employed as a building block for creating specialty chemicals such as dyes, pigments, and fragrances.[1]
Caption: Applications of this compound.
References
An In-depth Technical Guide to the Solubility of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the organic compound 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining its solubility, alongside the qualitative information that is currently available. This guide is intended to be a valuable resource for researchers and professionals involved in the handling and formulation of this compound.
Compound Profile
-
IUPAC Name: this compound
-
CAS Number: 25253-51-4
-
Molecular Formula: C₁₄H₁₇ClO₂
-
Molecular Weight: 252.74 g/mol
-
Appearance: White Solid.[1]
-
Boiling Point: 361.5 °C at 760 mmHg.[1]
-
Density: 1.21 g/cm³.[1]
Solubility Data
Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed journals or chemical databases. However, qualitative assessments have indicated its solubility in certain chlorinated solvents.
Table 1: Qualitative and Quantitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Qualitative Solubility | Quantitative Solubility (g/L at 25°C) |
| Chloroform | CHCl₃ | 4.81 | Soluble.[1] | Data Not Available |
| Dichloromethane | CH₂Cl₂ | 9.08 | Soluble.[1] | Data Not Available |
| Acetone | C₃H₆O | 20.7 | Not Reported | Data Not Available |
| Ethyl Acetate | C₄H₈O₂ | 6.02 | Not Reported | Data Not Available |
| Ethanol | C₂H₅OH | 24.55 | Not Reported | Data Not Available |
| Methanol | CH₃OH | 32.7 | Not Reported | Data Not Available |
| Toluene | C₇H₈ | 2.38 | Not Reported | Data Not Available |
| Hexane | C₆H₁₄ | 1.88 | Not Reported | Data Not Available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the accurate determination of the solubility of this compound in various organic solvents. The "shake-flask" method is a widely accepted and robust technique for establishing thermodynamic solubility.[2][3][4][5]
Materials and Equipment
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or orbital incubator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3][4]
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to sediment.
-
To separate the undissolved solute, centrifuge the samples at a high speed.[2][3]
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
For further clarification, filter the supernatant through a 0.45 µm syringe filter.[4]
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.[2][3][6]
-
For UV-Vis: A standard calibration curve should be prepared using known concentrations of this compound in the specific solvent. The absorbance of the sample is then measured at the wavelength of maximum absorbance (λmax).
-
For HPLC: A suitable chromatographic method should be developed to separate the compound of interest from any potential impurities. A calibration curve is generated by injecting known concentrations of the compound.
-
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
This guide provides a framework for understanding and determining the solubility of this compound. The provided experimental protocol can be adapted to various organic solvents to generate the much-needed quantitative data for this compound, which is crucial for its application in research and drug development.
References
An In-depth Technical Guide to the NMR Spectral Analysis of Spirocyclic Compounds: A Case Study on a Structurally Related Analog of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for the specific ¹H and ¹³C NMR spectral data and experimental protocols for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane did not yield definitive, publicly available information. This guide, therefore, presents a comprehensive analysis of a closely related, structurally significant analog, 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione , for which detailed NMR data has been published. The methodologies and spectral interpretations provided herein offer a valuable reference point and a methodological framework for the analysis of the target compound.
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopy of a representative spirocyclic compound. The data and protocols are presented to aid researchers in the structural elucidation of similar molecules.
Molecular Structure of the Reference Compound
The reference compound discussed in this guide is 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Its structure features a spirocyclic system with a phenyl-substituted cyclohexane ring, which is analogous to the core structure of this compound.
Caption: Chemical structure of the reference compound, 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, recorded in DMSO-d₆ at 600 MHz for ¹H and 150.9 MHz for ¹³C NMR.
Table 1: ¹H NMR Data (600 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.34 | s | 1H | NH |
| 7.35 | t, J=7.7 Hz | 2H | Ar-H |
| 7.29 | t, J=7.4 Hz | 1H | Ar-H |
| 7.22 | d, J=7.6 Hz | 2H | Ar-H |
| 2.87 | s | 3H | N-CH₃ |
| 2.75 | m | 1H | CH |
| 2.14 | d, J=13.2 Hz | 2H | CH₂ |
| 1.83 | d, J=12.9 Hz | 2H | CH₂ |
| 1.70 | td, J=13.2, 4.4 Hz | 2H | CH₂ |
| 1.58 | qd, J=13.0, 3.8 Hz | 2H | CH₂ |
s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet, td: triplet of doublets, qd: quartet of doublets.
Table 2: ¹³C NMR Data (150.9 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 176.7 | C=O |
| 155.0 | C=O |
| 145.4 | Ar-C |
| 128.5 | Ar-CH |
| 126.7 | Ar-CH |
| 126.3 | Ar-CH |
| 62.1 | Spiro C |
| 44.2 | CH |
| 34.1 | CH₂ |
| 31.0 | CH₂ |
| 24.8 | N-CH₃ |
Experimental Protocols
The NMR spectra for the reference compound were acquired using the following instrumentation and parameters.
Instrumentation:
-
Spectrometer: Bruker Ultrashield™ Plus Avance III 600 spectrometer.
-
Frequency: 600 MHz for ¹H NMR and 150.9 MHz for ¹³C NMR.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) or residual solvent signals.
Data Acquisition:
-
¹H NMR: Standard pulse programs were used to acquire one-dimensional proton spectra.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra were obtained.
-
2D NMR: COSY, HSQC-DEPT, and HMBC experiments were performed to establish proton-proton and proton-carbon correlations for complete structural assignment.
Data Processing:
-
Software: MestReNova was used for Fourier transformation, baseline correction, phasing, peak picking, and integration.
Logical Workflow for Structural Elucidation
The process of elucidating the structure of the reference compound using NMR spectroscopy follows a logical progression, as illustrated in the diagram below.
Caption: Workflow for the synthesis, purification, and NMR-based structural elucidation of the reference compound.
This guide provides a foundational understanding of the NMR analysis of a spirocyclic compound structurally related to this compound. Researchers can adapt these methodologies and data interpretation principles for the characterization of the target molecule and its derivatives.
Mass Spectrometry Analysis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane. The content herein is curated for professionals in research and drug development, offering detailed experimental protocols, data presentation, and a theoretical examination of the compound's fragmentation pathways under electron ionization (EI).
Introduction
This compound is a spirocyclic compound containing a 4-chlorophenyl moiety. Such structures are of interest in medicinal chemistry due to their rigid three-dimensional frameworks, which can confer desirable pharmacological properties. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel compounds. This guide will focus on the predicted fragmentation patterns of the title compound under electron ionization mass spectrometry (EI-MS), providing a foundational understanding for researchers working with this or structurally related molecules.
Predicted Mass Spectral Data
The mass spectrum of this compound is predicted to show a distinct molecular ion peak, characterized by the isotopic pattern of chlorine (M+ and M+2 peaks in an approximate 3:1 ratio).[1][2][3] The fragmentation is expected to be directed by the stable 1,4-dioxaspiro[4.5]decane moiety and the substituted cyclohexane ring. The predicted quantitative data for the major fragment ions are summarized in the table below.
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion Structure | Formula | Notes |
| 252 | 254 | [M]⁺• (Molecular Ion) | [C₁₄H₁₇ClO₂]⁺• | Exhibits a characteristic 3:1 isotopic abundance ratio. |
| 195 | 197 | [M - C₂H₄O]⁺• | [C₁₂H₁₃Cl]⁺• | Loss of an ethylene oxide molecule from the dioxolane ring. |
| 166 | 168 | [M - C₄H₆O₂]⁺• | [C₁₀H₁₀Cl]⁺• | Cleavage of the spirocyclic system. |
| 141 | 143 | [C₈H₈Cl]⁺ | [C₈H₈Cl]⁺ | Fragment containing the chlorophenyl group and part of the cyclohexane ring. |
| 111 | 113 | [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | Chlorophenyl cation. |
| 99 | - | [C₆H₁₁O₂]⁺ | [C₆H₁₁O₂]⁺ | Fragment corresponding to the protonated 1,4-dioxaspiro[4.5]decane core after cleavage. |
| 86 | - | [C₄H₆O₂]⁺• | [C₄H₆O₂]⁺• | Ion derived from the fragmentation of the dioxolane ring. |
Predicted Fragmentation Pathways
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]⁺•) at m/z 252 (for ³⁵Cl) and 254 (for ³⁷Cl). The subsequent fragmentation is likely to proceed through several pathways, dominated by cleavages within the 1,4-dioxaspiro[4.5]decane ring system and the loss of the chlorophenyl group or fragments thereof.
A primary fragmentation pathway for spiroketals involves the cleavage of the C-O bonds within the dioxolane ring. Another significant fragmentation is the cleavage of the bond between the chlorophenyl-substituted cyclohexane ring and the spiro-carbon, leading to characteristic ions.
Experimental Protocols
A standard approach for the analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS), as this compound is expected to be a semi-volatile organic compound.
4.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Matrix: For analysis of the compound in a complex matrix (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances. The final extract should be reconstituted in a GC-compatible solvent.
4.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for quantitative analysis to enhance sensitivity and selectivity.
Conclusion
This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The predicted fragmentation patterns and the detailed experimental protocol offer a robust starting point for researchers in the structural elucidation and quantification of this and related spirocyclic compounds. The characteristic isotopic signature of the chlorine atom serves as a key marker in the identification of fragments containing the chlorophenyl moiety. It is important to note that the presented fragmentation pathways are theoretical and should be confirmed with experimental data obtained from a pure standard of the compound.
References
An In-depth Technical Guide on the Crystal Structure of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis and structural characteristics of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane. While a definitive crystal structure for this specific compound is not publicly available, this document outlines a probable synthetic route and a general, yet detailed, experimental protocol for its crystallization and single-crystal X-ray diffraction analysis. To illustrate the expected crystallographic data, a summary of the crystal structure of a closely related compound, 4-Phenyl-1,6-dioxaspiro[4.5]decan-4-ol, is presented. This guide serves as a valuable resource for researchers interested in the synthesis, structural analysis, and potential applications of this and similar spirocyclic compounds.
Introduction
Spirocyclic systems, such as the 1,4-dioxaspiro[4.5]decane scaffold, are of significant interest in medicinal chemistry and materials science. Their rigid, three-dimensional structures can impart unique physicochemical properties, including metabolic stability and specific receptor binding affinities. The introduction of a 4-chlorophenyl substituent to this core structure is anticipated to modulate its biological activity and pharmacokinetic profile, making this compound a compound of interest for further investigation. This guide details the synthetic methodology and the analytical techniques required for the definitive structural elucidation of this molecule.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward and widely used method: the acid-catalyzed ketalization of 4-(4-chlorophenyl)cyclohexanone with ethylene glycol.[1][2] This reaction protects the ketone functional group and forms the characteristic spirocyclic dioxolane ring.
Experimental Protocol: Ketalization
Materials:
-
4-(4-chlorophenyl)cyclohexanone
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
A solution of 4-(4-chlorophenyl)cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is prepared in a round-bottom flask fitted with a Dean-Stark apparatus.
-
The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Crystal Structure Determination
The definitive three-dimensional structure of a molecule is determined by single-crystal X-ray diffraction.[3][4] This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth:
-
High-quality single crystals are essential for successful X-ray diffraction analysis.[5]
-
Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is a common method.
-
Vapor diffusion, where a solution of the compound is exposed to the vapor of a less soluble anti-solvent, can also be employed.[5]
-
The crystals should be transparent and free of defects when viewed under a microscope.[5]
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.[6]
-
The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[6]
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, is used to collect the diffraction data as the crystal is rotated.[3]
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, resulting in a final, accurate crystal structure.
Illustrative Crystallographic Data
As the crystal structure of this compound has not been reported, we present the crystallographic data for a structurally related compound, 4-Phenyl-1,6-dioxaspiro[4.5]decan-4-ol , to provide an example of the expected structural parameters.
Crystal Data and Structure Refinement
| Parameter | Value (for 4-Phenyl-1,6-dioxaspiro[4.5]decan-4-ol) |
| Empirical formula | C₁₄H₁₈O₃ |
| Formula weight | 234.29 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 11.002(3) Åb = 10.291(3) Åc = 11.234(3) Åβ = 107.12(2)° |
| Volume | 1214.3(6) ų |
| Z | 4 |
| Density (calculated) | 1.282 Mg/m³ |
| Absorption coefficient | 0.733 mm⁻¹ |
| F(000) | 504 |
Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) (for 4-Phenyl-1,6-dioxaspiro[4.5]decan-4-ol) |
| O(1)-C(2) | 1.439(4) |
| O(1)-C(5) | 1.463(4) |
| O(6)-C(5) | 1.442(4) |
| O(6)-C(7) | 1.432(4) |
| C(4)-O(4) | 1.437(4) |
| C(4)-C(5) | 1.554(5) |
| C(4)-C(11) | 1.516(5) |
| C(2)-O(1)-C(5) | 108.9(2) |
| C(5)-O(6)-C(7) | 113.8(2) |
| O(4)-C(4)-C(5) | 107.9(3) |
| O(4)-C(4)-C(11) | 110.1(3) |
| C(5)-C(4)-C(11) | 113.1(3) |
Note: The data presented in the tables above is for the related compound 4-Phenyl-1,6-dioxaspiro[4.5]decan-4-ol and is intended to be illustrative of the type of data obtained from a single-crystal X-ray diffraction study.
Conclusion
This technical guide has outlined the probable synthetic route to this compound and provided a detailed, generalized protocol for its crystal structure determination. While specific crystallographic data for the title compound is not yet available in the public domain, the presented information on a closely related analog offers valuable insight into the expected structural features. The methodologies and illustrative data herein serve as a foundational resource for researchers in the fields of synthetic chemistry, crystallography, and drug discovery who are interested in this class of spirocyclic compounds. Further research to crystallize and structurally characterize this compound is encouraged to fully elucidate its three-dimensional architecture and structure-activity relationships.
References
An In-depth Technical Guide to 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane: Synthesis and Physicochemical Characterization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive search of available scientific literature and chemical databases did not yield a specific publication detailing the original discovery and first synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane. Furthermore, no biological activity or associated signaling pathways for this compound have been reported. This guide, therefore, presents a proposed, scientifically plausible route for its synthesis based on well-established chemical principles and provides predicted physicochemical data.
Introduction
This compound, also known as 4-(4-Chlorophenyl)cyclohexan-1-one ethylene ketal, is a spirocyclic compound incorporating a 4-chlorophenyl substituted cyclohexane ring and a 1,4-dioxaspiro[4.5]decane moiety. The spirocyclic framework imparts a rigid three-dimensional structure, a feature often sought after in medicinal chemistry to enhance binding affinity and selectivity to biological targets. The presence of the ethylene ketal serves as a protective group for the ketone functionality of the parent cyclohexanone, a common strategy in multi-step organic synthesis. This document provides a detailed technical overview of its proposed synthesis and key physicochemical properties.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. These values are predicted based on computational models.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇ClO₂ | [1] |
| Molecular Weight | 252.74 g/mol | [1] |
| CAS Number | 25253-51-4 | [1] |
| Appearance | White Solid (Predicted) | [1] |
| Boiling Point | 361.5 ± 42.0 °C (Predicted) | [1] |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Chloroform, Dichloromethane | [1] |
Proposed Synthesis
The most direct and logical synthetic route to this compound is the acid-catalyzed ketalization of 4-(4-Chlorophenyl)cyclohexan-1-one with ethylene glycol. This reaction is a standard method for the protection of ketones.
Synthesis of the Precursor: 4-(4-Chlorophenyl)cyclohexan-1-one
The synthesis of the precursor ketone, 4-(4-Chlorophenyl)cyclohexan-1-one, can be achieved through various established methods in organic synthesis, such as a Friedel-Crafts type reaction or by reduction of a corresponding phenol derivative followed by oxidation.
Ketalization to form this compound
The final step involves the reaction of 4-(4-Chlorophenyl)cyclohexan-1-one with ethylene glycol in the presence of an acid catalyst, with the removal of water to drive the equilibrium towards the product.
References
literature review of 1,4-dioxaspiro[4.5]decane derivatives
An In-Depth Review of 1,4-Dioxaspiro[4.5]decane Derivatives in Medicinal Chemistry
The quest for novel molecular scaffolds that offer enhanced efficacy, selectivity, and favorable pharmacokinetic properties is a central theme in modern drug discovery. Among the structural motifs that have garnered significant interest is the 1,4-dioxaspiro[4.5]decane framework. Its rigid, three-dimensional structure provides a unique platform for developing novel therapeutic agents, allowing for the exploration of chemical space beyond traditional flat aromatic systems.[1][2] This technical guide provides a comprehensive literature review of the synthesis, biological activities, and therapeutic applications of 1,4-dioxaspiro[4.5]decane derivatives, tailored for researchers, scientists, and drug development professionals.
Synthesis of Key Intermediates
A versatile and crucial building block for many biologically active molecules is 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, which is synthesized from the readily available 1,4-Dioxaspiro[4.5]decan-8-one.[3][4] Several synthetic strategies have been effectively employed.
Route 1: Van Leusen Reaction Followed by Reduction
This two-step process is a robust method for preparing the target primary amine.[3]
-
Nitrile Formation: The synthesis begins with the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. This is achieved using p-toluenesulfonylmethyl isocyanide (TosMIC) in a Van Leusen reaction.[3]
-
Nitrile Reduction: The resulting nitrile intermediate is then reduced to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3]
Route 2: Reductive Amination
A more direct, one-pot approach is reductive amination. This method involves the reaction of the starting ketone with an ammonia source (e.g., ammonium acetate) to form an imine intermediate, which is then reduced in situ to the amine.[5] Selective reducing agents such as sodium triacetoxyborohydride are often used to favor the reduction of the protonated imine over the ketone.[5] While specific yields can vary, this method is generally efficient, with typical yields for similar reactions ranging from 60-90%.[5]
Route 3: Synthesis via an Oxime Intermediate
An alternative two-step pathway involves the formation and subsequent reduction of an oxime.[5]
-
Oxime Formation: 1,4-Dioxaspiro[4.5]decan-8-one is reacted with hydroxylamine hydrochloride and a base to form 1,4-Dioxaspiro[4.5]decan-8-one oxime.[1][5]
-
Oxime Reduction: The oxime is then reduced to the primary amine, typically using a potent reducing agent like LiAlH₄.[5]
Pharmacological Applications and Biological Activity
The 1,4-dioxaspiro[4.5]decane scaffold is a valuable pharmacophore that can impart favorable properties to drug candidates, such as improved metabolic stability and solubility.[1] The primary amine of its derivatives serves as a key attachment point for modifications, enabling the creation of diverse compound libraries.[1]
5-HT1A Receptor Agonists
Derivatives of 1,4-dioxaspiro[4.5]decane have been extensively investigated as potent and selective agonists for the Serotonin 1A (5-HT1A) receptor, a well-established target for treating anxiety, depression, and other CNS disorders.[1] The rigid spirocyclic core helps to orient pharmacophoric groups in a specific spatial arrangement, facilitating high-affinity interactions with the receptor.[1]
For instance, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine was identified as a potent 5-HT1A partial agonist.[6][7] Further work on this series led to the identification of compounds with even greater potency and selectivity.[6][7] Isosteric replacement of the oxygen atoms in the spiro ring with sulfur has been shown to modulate affinity and selectivity, demonstrating the tunability of the scaffold.[6][7]
Sigma-1 (σ1) Receptor Ligands for Tumor Imaging
The scaffold has also been utilized to develop ligands for the sigma-1 (σ1) receptor, which is overexpressed in various tumor cell lines. A notable example is the development of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (designated 5a), which showed high affinity (Ki = 5.4 ± 0.4 nM) for σ1 receptors and good selectivity over σ2 receptors.[2][8]
The radiolabeled version, [(18)F]5a, was prepared and evaluated as a potential PET imaging agent.[2][8] Studies in mouse tumor xenograft models demonstrated high accumulation of the radiotracer in human carcinoma and melanoma, which could be significantly reduced by treatment with the known σ1 ligand haloperidol.[2][8] These findings suggest that such derivatives are promising candidates for tumor imaging.[2][8]
Other Therapeutic Targets
The versatility of the spiro[4.5]decane core is evident in its application to other biological targets:
-
Cathepsin S Inhibitors: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is a key intermediate in synthesizing inhibitors of Cathepsin S, a cysteine protease involved in inflammatory and autoimmune diseases.[1]
-
Opioid and Nociceptin Receptors: While distinct, the related 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been identified as a novel chemotype for δ-opioid receptor (DOR) selective agonists.[9] This highlights the broader utility of the spirocyclic framework in designing ligands for G-protein coupled receptors.
-
Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: Novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been shown to inhibit the opening of the mPTP.[10] This action is cardioprotective in models of ischemia/reperfusion injury, suggesting a therapeutic potential in treating myocardial infarction.[10][11]
Quantitative Data Summary
The following tables summarize the biological activity of representative 1,4-dioxaspiro[4.5]decane derivatives from the literature.
Table 1: Biological Activity of 5-HT1A Receptor Agonist Derivatives
| Compound | Description | pD2 | Efficacy (Emax) | Selectivity (5-HT1A/α1d) | Reference |
|---|---|---|---|---|---|
| 1 | 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine | 8.61 | Partial Agonist | 18 | [7] |
| 14 | Oxathiaspiro derivative with flexible amine chain | - | Partial Agonist | 80 | [6][7] |
| 15 | Dithiaspiro derivative with flexible amine chain | 9.58 | 74% | - |[6][7] |
Table 2: Binding Affinity of Sigma-1 (σ1) Receptor Ligands
| Compound | Description | Ki (nM) | Selectivity vs. σ2 | Reference |
|---|
| 5a | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 5.4 ± 0.4 | 30-fold |[2][8] |
Key Experimental Protocols
Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (Van Leusen Reaction)[3]
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, p-toluenesulfonylmethyl isocyanide (TosMIC), sodium hydride (NaH), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
A suspension of NaH (1.2 equiv) in anhydrous THF is cooled to 0 °C.
-
A solution of TosMIC (1.2 equiv) in anhydrous THF is added dropwise to the NaH suspension and stirred for 30 minutes at 0 °C.
-
A solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by Thin-Layer Chromatography (TLC) for completion.
-
Workup involves quenching with water, extraction with an organic solvent, drying, and concentration to yield the crude nitrile, which can be purified by chromatography.
-
Reduction of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile[3]
-
Materials: 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, lithium aluminum hydride (LiAlH₄), anhydrous THF, water, 15% aqueous NaOH.
-
Procedure:
-
A suspension of LiAlH₄ in anhydrous THF is prepared and cooled to 0 °C.
-
A solution of the nitrile (1.0 equiv) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension.
-
The reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours, monitoring by TLC.
-
After cooling to 0 °C, the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
The resulting granular precipitate is stirred, filtered, and the filtrate is concentrated. The crude amine is purified by column chromatography.
-
5-HT1A Receptor Functional Activity Assay (cAMP Measurement)[1]
-
Objective: To assess the functional activity of synthesized compounds at the 5-HT1A receptor.
-
Methodology:
-
Cell Culture: A stable cell line expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) is cultured under standard conditions.
-
Compound Treatment: Cells are pre-treated with the test compounds at various concentrations for a specified time.
-
cAMP Stimulation: Adenylyl cyclase is stimulated using forskolin to increase intracellular cyclic adenosine monophosphate (cAMP) levels. 5-HT1A is a Gi-coupled receptor, so its activation will inhibit this process.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA).
-
Data Analysis: The ability of the test compounds to inhibit forskolin-stimulated cAMP production is quantified. Dose-response curves are generated to determine potency (EC50 or pD2) and efficacy (Emax) relative to a reference agonist.
-
Conclusion
The 1,4-dioxaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of potent and selective ligands for a range of biological targets. Its rigid conformation is key to achieving high-affinity interactions, while the accessible synthetic routes allow for extensive chemical modification. Derivatives have shown significant promise as 5-HT1A agonists for CNS disorders, σ1 receptor ligands for tumor imaging, and inhibitors of enzymes like Cathepsin S. The demonstrated ability to modulate the scaffold's properties, for instance through heteroatom substitution, highlights its tunability for achieving desired pharmacological profiles.[12] Continued exploration of this valuable building block is poised to yield novel therapeutic agents with improved clinical outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,4-Dioxaspiro[4.5]decan-8-one_TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. iris.unimore.it [iris.unimore.it]
- 8. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Rising Spirocyclic Scaffold: A Technical Guide to its Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore complex three-dimensional molecular architectures. Among these, spirocyclic compounds—molecules containing two or more rings linked by a single common atom—have garnered significant attention. Their inherent rigidity and unique spatial arrangement offer distinct advantages in drug design, enabling enhanced binding to biological targets and improved metabolic stability. This in-depth technical guide delves into the burgeoning field of spirocyclic compounds, summarizing their diverse biological activities, detailing the experimental protocols used for their evaluation, and visualizing the intricate signaling pathways they modulate.
Anticancer Activity of Spirocyclic Compounds: Targeting the Guardians of the Genome
Spirocyclic compounds, particularly spirooxindoles, have emerged as a promising class of anticancer agents.[1] Their cytotoxic effects are often linked to the modulation of critical cellular pathways, most notably the p53-MDM2 protein-protein interaction.[2][3]
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is a key negative regulator of p53, targeting it for degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Spirooxindoles have been designed to mimic the key amino acid residues of p53 that bind to MDM2, thereby disrupting this interaction and reactivating p53.[4]
Quantitative Data: Anticancer Activity of Spirooxindoles
The following table summarizes the in vitro anticancer activity of representative spirooxindole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Spirooxindole 1 | HCT-116 (Colon) | 5.2 | Doxorubicin | 0.8 |
| Spirooxindole 2 | MCF-7 (Breast) | 4.3 | Staurosporine | 17.8 |
| Spirooxindole 2 | HepG2 (Liver) | 6.9 | Staurosporine | 10.3 |
| MI-888 | LNCaP (Prostate) | 0.005 | Nutlin-3 | 0.2 |
| Spirooxindole 3 | A549 (Lung) | 8.7 | Cisplatin | 12.4 |
| Spirooxindole 4 | SKOV-3 (Ovarian) | 6.1 | Paclitaxel | 3.5 |
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of spirooxindole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Spirooxindole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the spirooxindole compounds in culture medium. The final concentrations should typically range from 0.01 to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate the plates for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: p53-MDM2 Interaction
The following diagram illustrates the p53-MDM2 signaling pathway and the mechanism of action of spirooxindole inhibitors.
Caption: p53-MDM2 signaling pathway and spirooxindole inhibition.
Antimicrobial Activity of Spirocyclic Compounds: A New Frontier in Fighting Resistance
The rise of antimicrobial resistance necessitates the discovery of novel classes of antibiotics. Spirocyclic compounds, particularly those incorporating pyrrolidine and piperidine moieties, have demonstrated promising antibacterial and antifungal activities.[2] Their rigid, three-dimensional structures can lead to novel interactions with bacterial targets that are distinct from existing antibiotic classes.
Quantitative Data: Antimicrobial Activity of Spiro-pyrrolidines
The following table summarizes the in vitro antimicrobial activity of representative spiro-pyrrolidine derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of the compound that inhibits the visible growth of a microorganism).
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Spiro-pyrrolidine 1 | Staphylococcus aureus | 8 | Candida albicans | 16 |
| Spiro-pyrrolidine 2 | Escherichia coli | 16 | Aspergillus niger | 32 |
| Spiro-pyrrolidine 3 | Pseudomonas aeruginosa | 32 | Trichophyton rubrum | 8 |
| Spiro-pyrrolidine 4 | Bacillus subtilis | 4 | Microsporum canis | 16 |
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) of spirocyclic compounds against various microbial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spirocyclic compounds dissolved in DMSO
-
Bacterial or fungal inoculum
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Grow the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the spirocyclic compounds in the appropriate broth in the 96-well plates. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[11]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.[12]
Proposed Mechanism of Action
The precise mechanism of action for many antimicrobial spirocyclic compounds is still under investigation. However, some studies suggest that their rigid, lipophilic structures may facilitate their interaction with and disruption of microbial cell membranes, leading to leakage of intracellular components and cell death.[13]
Caption: Proposed mechanism of antimicrobial action.
Antiviral Activity of Spirocyclic Compounds: Novel Nucleoside Analogs
Spirocyclic scaffolds have also been incorporated into nucleoside analogs to create a new class of antiviral agents.[14][15] The conformational rigidity imposed by the spiro center can enhance the binding of these nucleoside analogs to viral polymerases, leading to potent inhibition of viral replication.[16]
Quantitative Data: Antiviral Activity of Spiro-Nucleosides
The following table summarizes the in vitro antiviral activity of representative spiro-nucleoside analogs against various viruses, with data presented as EC50 values (the concentration of the compound that reduces viral replication by 50%).
| Compound ID | Virus | Cell Line | EC50 (µM) |
| Spiro-nucleoside 1 | Herpes Simplex Virus-1 (HSV-1) | Vero | 1.2 |
| Spiro-nucleoside 2 | Human Immunodeficiency Virus-1 (HIV-1) | MT-4 | 0.8 |
| Spiro-nucleoside 3 | Hepatitis C Virus (HCV) | Huh-7 | 2.5 |
| Spiro-nucleoside 4 | Influenza A Virus | MDCK | 5.7 |
| TSAO-T | HIV-1 | MT-4 | 0.034 |
Experimental Protocol: Plaque Reduction Assay
The antiviral activity of spiro-nucleosides is often evaluated using a plaque reduction assay, which measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.[17]
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK)
-
Virus stock
-
Cell culture medium
-
Spiro-nucleoside compounds
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow them to form a confluent monolayer.
-
Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known amount of virus (typically 50-100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.[18]
-
Compound Treatment: After adsorption, remove the viral inoculum and wash the cells. Add an overlay medium containing serial dilutions of the spiro-nucleoside compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formaldehyde) and stain them with crystal violet. The areas of viral infection will appear as clear zones (plaques) against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Signaling Pathway: Inhibition of Viral Replication
Spiro-nucleoside analogs act as chain terminators during viral genome replication. After being phosphorylated to their active triphosphate form within the host cell, they are incorporated into the growing viral DNA or RNA chain by the viral polymerase. The rigid spirocyclic structure at the sugar moiety prevents the formation of the next phosphodiester bond, thus terminating chain elongation and inhibiting viral replication.[19]
Caption: Mechanism of viral replication inhibition.
Central Nervous System (CNS) Activity of Spirocyclic Compounds: Modulating Neurotransmitter Receptors
The unique three-dimensional nature of spirocyclic compounds makes them attractive scaffolds for targeting CNS receptors, such as dopamine and serotonin receptors. Their conformational constraint can lead to high selectivity for specific receptor subtypes, potentially reducing off-target effects commonly associated with CNS drugs.
Quantitative Data: CNS Receptor Binding Affinity
The following table summarizes the in vitro binding affinity of representative spirocyclic compounds for dopamine and serotonin receptor subtypes, with data presented as Ki values (the inhibition constant, which represents the concentration of the compound required to occupy 50% of the receptors).
| Compound ID | Receptor Subtype | Ki (nM) |
| Spiro-piperidine 1 | Dopamine D2 | 5.2 |
| Spiro-piperidine 2 | Dopamine D3 | 1.8 |
| Spiro-diazaspiro[3.3]heptane 1 | Serotonin 5-HT1A | 10.5 |
| Spiro-diazaspiro[3.3]heptane 2 | Serotonin 5-HT2A | 8.7 |
Experimental Protocol: Radioligand Binding Assay
The affinity of spirocyclic compounds for CNS receptors is determined using radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.[20][21]
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK cells)
-
Radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors)
-
Spirocyclic test compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from cells overexpressing the receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and various concentrations of the unlabeled spirocyclic test compound. To determine non-specific binding, a high concentration of a known unlabeled ligand is used in a separate set of wells.
-
Incubation: Incubate the plates at room temperature or 37°C for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from a competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways: Dopamine and Serotonin Receptors
Dopamine and serotonin receptors are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission. Spirocyclic compounds can act as either agonists or antagonists at these receptors, modulating downstream signaling cascades. For example, a D2 receptor antagonist would block the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
Caption: Dopamine D2 receptor signaling and antagonist action.
Conclusion
Spirocyclic compounds represent a structurally diverse and increasingly important class of molecules in drug discovery. Their unique three-dimensional architectures provide a powerful platform for the development of novel therapeutics with enhanced potency, selectivity, and desirable pharmacokinetic properties. This technical guide has provided a comprehensive overview of the significant biological activities of spirocyclic compounds in the fields of oncology, infectious diseases, and neuroscience. The detailed experimental protocols and visual representations of signaling pathways offer a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this exciting class of molecules. As synthetic methodologies for accessing novel spirocyclic scaffolds continue to advance, we can anticipate a surge in the discovery and development of innovative spiro-based drugs to address a wide range of unmet medical needs.
References
- 1. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. atcc.org [atcc.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. broadpharm.com [broadpharm.com]
- 10. researchhub.com [researchhub.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and antiviral activity of novel spirocyclic nucleosides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane from 4-(4-Chlorophenyl)cyclohexan-1-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the acid-catalyzed ketalization of 4-(4-Chlorophenyl)cyclohexan-1-one with ethylene glycol.
Application Notes
The target compound, this compound, incorporates a spirocyclic ketal functionality which can serve as a protected form of a ketone. This structural motif is of significant interest in drug design as it imparts conformational rigidity and can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The presence of the 4-chlorophenyl group offers a site for further chemical modification, making this compound a versatile intermediate for the synthesis of a diverse range of potential therapeutic agents.
The acid-catalyzed ketalization is a reversible reaction. To drive the reaction towards the formation of the desired product, the water generated during the reaction must be continuously removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus. Common acidic catalysts for this transformation include p-toluenesulfonic acid (p-TsOH), sulfuric acid, and acidic ion-exchange resins. The choice of solvent is also critical; non-polar solvents that form an azeotrope with water, such as toluene or benzene, are generally preferred.
Experimental Protocol
This protocol details a standard procedure for the synthesis of this compound from 4-(4-Chlorophenyl)cyclohexan-1-one.
Materials:
-
4-(4-Chlorophenyl)cyclohexan-1-one
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(4-Chlorophenyl)cyclohexan-1-one, ethylene glycol, and toluene.
-
Addition of Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.
-
Azeotropic Distillation: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and, if possible, by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when no more water is collected.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental conditions.
| Parameter | Value |
| Molar Ratio (Ketone:Ethylene Glycol) | 1 : 1.2 - 1.5 |
| Catalyst Loading (p-TsOH·H₂O) | 0.01 - 0.05 mol equivalents |
| Solvent | Toluene |
| Reaction Temperature | Reflux temperature of Toluene (~111 °C) |
| Reaction Time | 4 - 8 hours |
| Product Yield | 85 - 95% (typical) |
Visualizations
Chemical Reaction Workflow
Application Note and Protocol for the Synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a reliable two-step process commencing with the Friedel-Crafts acylation of chlorobenzene to form the key intermediate, 4-(4-chlorophenyl)cyclohexanone. This is followed by a ketalization reaction with ethylene glycol to yield the target spirocyclic compound.
Overall Synthetic Scheme
The synthetic pathway involves two primary transformations:
-
Friedel-Crafts Acylation: Formation of 4-(4-chlorophenyl)cyclohexanone from chlorobenzene and cyclohexanecarbonyl chloride using a Lewis acid catalyst.
-
Ketalization: Protection of the ketone functionality in 4-(4-chlorophenyl)cyclohexanone as a cyclic ketal using ethylene glycol.
Data Presentation
Table 1: Reagents for the Synthesis of 4-(4-chlorophenyl)cyclohexanone (Step 1)
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Chlorobenzene | C₆H₅Cl | 112.56 | (To be determined) | (Excess) |
| Cyclohexanecarbonyl chloride | C₇H₁₁ClO | 146.61 | (To be determined) | 1.0 |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | (To be determined) | 1.1 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | (Solvent) | - |
| Hydrochloric acid (conc.) | HCl | 36.46 | (For work-up) | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | (For extraction) | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | (For washing) | - |
| Brine | NaCl | 58.44 | (For washing) | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | (For drying) | - |
Table 2: Reagents for the Synthesis of this compound (Step 2)
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-(4-chlorophenyl)cyclohexanone | C₁₂H₁₃ClO | 208.68 | (To be determined) | 1.0 |
| Ethylene glycol | C₂H₆O₂ | 62.07 | (To be determined) | 1.5 |
| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | (Catalytic) | 0.05 |
| Toluene | C₇H₈ | 92.14 | (Solvent) | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | (For work-up) | - |
| Brine | NaCl | 58.44 | (For washing) | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | (For drying) | - |
| Hexane | C₆H₁₄ | 86.18 | (For purification) | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | (For purification) | - |
Experimental Protocols
Step 1: Synthesis of 4-(4-chlorophenyl)cyclohexanone
This procedure is based on established Friedel-Crafts acylation protocols.[1][2]
1. Reaction Setup:
-
Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
2. Reagent Addition:
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add chlorobenzene (in excess, acting as both reactant and solvent) to the cooled suspension in the flask.
-
Add the cyclohexanecarbonyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.
3. Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
4. Work-up:
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 4-(4-chlorophenyl)cyclohexanone. The para-substituted product is expected to be the major isomer.[2]
Step 2: Synthesis of this compound
This procedure follows the principles of acid-catalyzed ketalization.[3][4]
1. Reaction Setup:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-(4-chlorophenyl)cyclohexanone (1.0 equivalent) in toluene.
2. Reagent Addition:
-
Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).
3. Reaction:
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the reaction. Monitor the reaction progress by TLC.
4. Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
The crude this compound can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Workflow for the two-step synthesis of the target compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.
-
Cyclohexanecarbonyl chloride is a lachrymator and corrosive.
-
Dichloromethane is a volatile and potentially harmful solvent.
-
Concentrated hydrochloric acid is highly corrosive.
-
The quenching of the Friedel-Crafts reaction is exothermic and releases HCl gas. This should be done slowly and cautiously.
-
p-Toluenesulfonic acid is a corrosive solid.
Characterization
The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The obtained data should be compared with literature values where available.
References
Application Notes and Protocols for the Purification of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane using column chromatography. This intermediate is valuable in organic synthesis and drug discovery, and its purity is crucial for subsequent reactions and biological testing.
Introduction
This compound is a white solid compound useful in organic synthesis. Column chromatography is a widely used purification technique in organic chemistry that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For the purification of this compound, silica gel is a suitable stationary phase due to its polarity. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. The separation is based on the principle that more polar compounds will adhere more strongly to the polar stationary phase, while less polar compounds will travel through the column more quickly with the mobile phase.
Materials and Methods
Materials
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Equipment
-
Fume hood
-
TLC developing chamber
-
UV lamp (254 nm)
-
Glassware (beakers, flasks, etc.)
-
Column chromatography setup (column, stand, clamps)
Experimental Protocol
A crucial first step in developing a column chromatography purification method is to determine the optimal solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between the desired compound and any impurities, with a target Rf value of approximately 0.2-0.4 for the product.
Thin Layer Chromatography (TLC) Analysis
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop the TLC plates in the different eluent systems.
-
Visualize the spots under a UV lamp.
-
Select the solvent system that gives the best separation and the target Rf value for the product. A common starting point for compounds of similar polarity is a mixture of hexane and ethyl acetate.
Column Chromatography Procedure
-
Column Packing:
-
Secure the glass column vertically in a fume hood.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, ensuring even packing without air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin the elution with the selected solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied.
-
Collect the eluent in fractions.
-
-
Monitoring and Collection:
-
Monitor the fractions by TLC to identify which fractions contain the purified product.
-
Combine the pure fractions containing this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid product.
-
Data Presentation
| Parameter | Condition/Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) |
| TLC Rf Value (Target) | ~0.3 in 8:2 Hexane:Ethyl Acetate (estimated) |
| Elution Mode | Isocratic or Gradient |
| Detection | TLC with UV visualization (254 nm) |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Principle of chromatographic separation of the target compound from impurities.
Conclusion
This protocol outlines a standard and effective method for the purification of this compound using silica gel column chromatography. The key to a successful separation lies in the initial TLC-based optimization of the solvent system. By following this procedure, researchers can obtain the target compound with high purity, suitable for use in further synthetic applications and drug development pipelines.
recrystallization techniques for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane
An effective purification method for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane is essential for its application in organic synthesis and as an intermediate in the pharmaceutical and agrochemical industries.[1] Recrystallization is a primary technique for purifying solid organic compounds, leveraging differences in solubility at varying temperatures to remove impurities.[2][3] This document provides detailed protocols for single-solvent and mixed-solvent recrystallization techniques tailored for researchers, scientists, and drug development professionals working with this compound.
Compound Information
This compound is a white solid compound characterized by a spirocyclic structure.[1][4] It serves as a versatile building block in the synthesis of various organic molecules, including potential drug candidates and agrochemicals.[1] The compound's structure, featuring a nonpolar chlorophenyl group and a spiro-ketal system, influences its solubility, making it soluble in chlorinated solvents like chloroform and dichloromethane.[1][4]
Data Presentation
The following table summarizes the key physical and chemical properties of this compound. It should be noted that a melting point was not available in the reviewed literature, which is a critical parameter for assessing purity post-recrystallization.
| Property | Value | Source |
| CAS Number | 25253-51-4 | [1][5] |
| Molecular Formula | C₁₄H₁₇ClO₂ | [1][5] |
| Molecular Weight | 252.74 g/mol | [1][5] |
| Appearance | White Solid | [1][4] |
| Boiling Point | 361.5 °C at 760 mmHg | [1][5] |
| Density | 1.21 g/cm³ | [1][5] |
| Solubility | Chloroform, Dichloromethane | [1][4] |
| XLogP3 | 3.74070 | [5] |
Experimental Protocols
Safety Precautions: Standard laboratory safety practices must be followed. This includes the use of personal protective equipment (PPE), such as safety goggles, lab coats, and appropriate gloves. All procedures involving solvents should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning any work.
Protocol A: Single-Solvent Recrystallization
This method is ideal when a solvent is identified that dissolves the compound well at high temperatures but poorly at low temperatures.[6] Given the compound's nonpolar nature, solvents like ethanol, isopropanol, or ethyl acetate are good candidates to test.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., 95% Ethanol, Isopropanol, Ethyl Acetate)
-
Erlenmeyer flasks
-
Hotplate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hotplate with stirring. Continue to add small portions of the hot solvent until the compound completely dissolves.[2] Using the minimum amount of hot solvent is crucial for maximizing yield.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-heated clean flask to remove them.[8]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.[3]
-
Maximizing Yield: Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6][8]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the mother liquor.[6][7]
-
Drying: Dry the crystals under vacuum or in a desiccator until a constant weight is achieved.
-
Analysis: Determine the final mass to calculate the percent recovery and assess the purity by measuring the melting point.
Protocol B: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization
This technique is useful when the compound is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible.[6] A potential system for this compound could be dissolving it in a small amount of dichloromethane (soluble) and adding hexanes (anti-solvent) until turbidity is observed.
Materials:
-
Crude this compound
-
Solvent pair (e.g., Dichloromethane/Hexanes or Ethyl Acetate/Hexanes)
-
Erlenmeyer flasks
-
Hotplate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (e.g., dichloromethane) at room temperature or with gentle warming.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" (e.g., hexanes) with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.[6]
-
Clarification: Gently warm the mixture on a hotplate until the turbidity just disappears, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, permitting crystals to form.
-
Maximizing Yield: Place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Crystal Collection: Isolate the crystals via vacuum filtration.
-
Washing: Wash the crystals with a small portion of the cold solvent/anti-solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Calculate the percent recovery and determine the melting point to assess purity.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification by recrystallization.
References
- 1. lookchem.com [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. amherst.edu [amherst.edu]
- 4. 8-(4-CHLOROPHENYL)-1,4-DIOXASPRIRO[4,5]DECANE | 25253-51-4 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Application Notes and Protocols for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane is a key pharmaceutical intermediate, primarily utilized as a protected form of 4-(4-chlorophenyl)cyclohexanone. Its main function is to mask the reactive ketone group within the cyclohexanone moiety during multi-step synthetic sequences, preventing unwanted side reactions. This allows for chemical modifications on other parts of the molecule. The dioxaspiro[4.5]decane structure is an ethylene glycol ketal, which is stable under various reaction conditions but can be selectively removed under acidic conditions to regenerate the ketone.
This intermediate is particularly significant in the synthesis of antipsychotic drugs, most notably as a precursor to the butyrophenone class of neuroleptics. The deprotection of this compound yields 4-(4-chlorophenyl)cyclohexanone, a crucial building block for the synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine, a core component of the antipsychotic drug Haloperidol.
Physicochemical Properties
| Property | Value |
| CAS Number | 25253-51-4 |
| Molecular Formula | C₁₄H₁₇ClO₂ |
| Molecular Weight | 252.74 g/mol |
| Appearance | White solid |
| Boiling Point | 361.5 °C at 760 mmHg |
| Density | 1.21 g/cm³ |
| Solubility | Soluble in chloroform and dichloromethane |
Application in the Synthesis of Haloperidol Intermediate
The primary application of this compound in pharmaceutical manufacturing is as a stable precursor to 4-(4-chlorophenyl)cyclohexanone. This ketone is then converted to 4-(4-chlorophenyl)-4-hydroxypiperidine, a key intermediate in the synthesis of Haloperidol.
Overall Synthetic Pathway
The following diagram illustrates the role of this compound in the synthetic route to a key Haloperidol intermediate.
Caption: Synthetic pathway from the protected ketone to a key Haloperidol intermediate.
Experimental Protocols
Protocol 1: Deprotection (Acidic Hydrolysis) of this compound
This protocol describes the removal of the ethylene ketal protecting group to yield 4-(4-chlorophenyl)cyclohexanone.
Materials:
-
This compound
-
Acetone
-
Dilute Hydrochloric Acid (e.g., 2 M HCl)
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.
-
Add dilute hydrochloric acid to the solution with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, neutralize the acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(4-chlorophenyl)cyclohexanone.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data:
| Parameter | Value |
| Typical Yield | >90% |
| Reaction Time | 1-4 hours |
| Reaction Temperature | Room Temperature |
Protocol 2: Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine from 4-(4-Chlorophenyl)cyclohexanone
This protocol outlines a multi-step synthesis of the key Haloperidol intermediate from the deprotected ketone.
Application Notes and Protocols for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides an overview of the potential applications, hypothetical synthetic protocols, and relevant data for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane in the context of agrochemical research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 25253-51-4 | [1] |
| Molecular Formula | C₁₄H₁₇ClO₂ | [1] |
| Molecular Weight | 252.74 g/mol | [1] |
| Appearance | White Solid | [1] |
| Boiling Point | 361.5 ± 42.0 °C (Predicted) | [1] |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Chloroform, Dichloromethane | [1] |
Hypothetical Application in Agrochemical Synthesis
The primary application of this compound in a multi-step agrochemical synthesis would be to introduce the 4-(4-chlorophenyl)cyclohexanone scaffold. The ketal protecting group allows for selective reactions elsewhere in a synthetic route. A general workflow is proposed below.
Caption: General workflow for using a protected ketone in synthesis.
Experimental Protocols
The following are detailed, hypothetical protocols for the deprotection of this compound and a subsequent reaction to form a potential agrochemical scaffold.
Protocol 1: Deprotection to 4-(4-chlorophenyl)cyclohexanone
This protocol describes the acid-catalyzed hydrolysis of the ethylene glycol ketal to yield the corresponding ketone.
Materials:
-
This compound
-
Acetone
-
Water
-
Hydrochloric acid (2M)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
To the stirred solution, add a catalytic amount of 2M hydrochloric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Neutralize the acid with a saturated aqueous sodium bicarbonate solution.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(4-chlorophenyl)cyclohexanone.
-
The crude product can be purified by column chromatography or recrystallization.
Caption: Workflow for the deprotection of the spiro-ketal.
Protocol 2: Synthesis of a Hypothetical Spiro-oxindole Agrochemical Scaffold
This protocol outlines a plausible synthesis of a spiro-oxindole derivative from 4-(4-chlorophenyl)cyclohexanone, a structure known to be present in some biologically active compounds.
Materials:
-
4-(4-chlorophenyl)cyclohexanone (from Protocol 1)
-
Isatin
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of 4-(4-chlorophenyl)cyclohexanone (1.0 eq) and isatin (1.0 eq) in ethanol, add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield the spiro-oxindole product.
Caption: Synthesis of a hypothetical spiro-oxindole agrochemical.
Conclusion
This compound is a valuable synthetic intermediate due to its role as a protected form of 4-(4-chlorophenyl)cyclohexanone. While its direct application in the synthesis of currently marketed agrochemicals is not explicitly documented in scientific literature, its utility in multi-step synthetic routes for the creation of novel, biologically active compounds is clear. The protocols provided herein offer a foundational understanding of how this compound can be deprotected and further elaborated to construct complex molecular architectures, such as spiro-oxindoles, which are of interest in the discovery of new agrochemicals. Researchers are encouraged to adapt and optimize these general procedures for their specific synthetic targets.
References
The Versatile 1,4-Dioxaspiro[4.5]decane Scaffold: A Gateway to Novel Therapeutics
The 1,4-dioxaspiro[4.5]decane scaffold has emerged as a privileged structural motif in medicinal chemistry, offering a unique three-dimensional framework for the design of novel therapeutic agents. Its inherent rigidity and synthetic accessibility have made it an attractive starting point for developing potent and selective ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.
This spirocyclic system, consisting of a cyclohexane ring fused to a 1,3-dioxolane ring, provides a valuable tool for medicinal chemists to explore chemical space and optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. Derivatives of this scaffold have shown significant promise in diverse therapeutic areas, including neuroscience, oncology, and inflammatory diseases.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the 1,4-dioxaspiro[4.5]decane scaffold in their research endeavors.
Applications in Medicinal Chemistry
The 1,4-dioxaspiro[4.5]decane moiety is a versatile building block that has been successfully incorporated into a range of biologically active molecules. Its key applications include:
-
Serotonin 1A (5-HT1A) Receptor Agonists: Derivatives of 1,4-dioxaspiro[4.5]decane have been extensively investigated as potent and selective agonists of the 5-HT1A receptor, a key target for the treatment of anxiety and depression.[1] The rigid scaffold helps to orient pharmacophoric groups in a precise spatial arrangement, leading to high-affinity binding.
-
Sigma-1 (σ1) Receptor Ligands: The scaffold has been utilized in the development of high-affinity ligands for the sigma-1 receptor, a unique intracellular chaperone protein implicated in a variety of neurological disorders and cancer.[2] Radiolabeled derivatives have been developed as potential imaging agents for tumors expressing this receptor.[2]
-
Cathepsin S Inhibitors: 1,4-Dioxaspiro[4.5]decane-based structures have served as intermediates in the synthesis of inhibitors for Cathepsin S, a cysteine protease involved in inflammatory and autoimmune diseases.
-
Dopamine Receptor Agonists: Certain derivatives have been explored as potential dopamine receptor agonists, although central nervous system activity has been limited in some cases.[3]
-
Anticancer Agents: The 1-oxa-4-azaspiro[4.5]decane variant of the scaffold has been investigated for its potential in developing anticancer agents, with some derivatives showing antiproliferative properties.
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds featuring the 1,4-dioxaspiro[4.5]decane scaffold.
Table 1: 5-HT1A Receptor Agonist Activity
| Compound | Target | Assay Type | pD2 | Emax (%) | Reference |
| 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine | 5-HT1A | Functional Assay | 8.61 | - | [4] |
| Compound 15 (oxa-thia-spiro derivative) | 5-HT1A | Functional Assay | 9.58 | 74 | [4] |
Table 2: Sigma-1 (σ1) Receptor Binding Affinity
| Compound | Target | Assay Type | Ki (nM) | Reference |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) | Sigma-1 | Binding Assay | 5.4 ± 0.4 | [2] |
Table 3: Dopamine Agonist Activity
| Compound | Target | Assay Type | ID50 (µmol/kg) | Reference |
| 4-indolymethyl analogue of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane | Dopamine | Cat cardioaccelerator nerve assay | 0.095 | [3] |
| Apomorphine (reference) | Dopamine | Cat cardioaccelerator nerve assay | 0.0348 | [3] |
Experimental Protocols
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one Derivatives
A common starting material for the synthesis of various 1,4-dioxaspiro[4.5]decane derivatives is 1,4-dioxaspiro[4.5]decan-8-one. The following is a general protocol for its synthesis.[5]
Materials:
-
1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane
-
Acetic acid (HAc)
-
Water
Procedure:
-
Dissolve 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in a mixture of acetic acid and water (e.g., 5:1 volume ratio).
-
Heat the reaction mixture to 65°C.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS). The reaction is typically complete within 15 minutes.[5]
-
Upon completion, cool the reaction mixture and isolate the product, 1,4-dioxaspiro[4.5]decan-8-one, using standard workup and purification techniques such as extraction and chromatography.
Biological Assays
This protocol describes a cell-based assay to determine the agonist activity of a test compound at the Gαi-coupled 5-HT1A receptor by measuring the inhibition of forskolin-stimulated cAMP production.[1]
Materials:
-
CHO-K1 cells stably expressing the human 5-HT1A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Forskolin
-
Test compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HitHunter cAMP Assay)
-
96- or 384-well white opaque microplates
-
Plate reader capable of detecting the assay signal
Procedure:
-
Cell Culture: Culture the 5-HT1A expressing cells in appropriate media and conditions.
-
Cell Plating: Seed the cells into the microplates at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and a reference agonist (e.g., 5-HT) in assay buffer.
-
Assay: a. Remove the culture medium from the cells and add assay buffer. b. Add the test compound or reference agonist to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature. c. Add a solution of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. d. Incubate for a further specified time (e.g., 30 minutes) at room temperature. e. Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the data as a percentage of the forskolin-stimulated response versus the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
This assay directly measures the activation of G-proteins coupled to the 5-HT1A receptor.[6][7][8]
Materials:
-
Rat hippocampal or cortical membranes
-
[³⁵S]GTPγS
-
GDP
-
Test compound (agonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from rat hippocampus or cortex.
-
Assay Setup: In a microcentrifuge tube, combine the membrane preparation, GDP, and the test compound at various concentrations.
-
Incubation: Pre-incubate the mixture for a short period at 30°C.
-
Reaction Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the specific binding against the log concentration of the agonist to determine EC50 and Emax values.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with the 5-HT1A and sigma-1 receptors.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Sigma-1 Receptor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unimore.it [iris.unimore.it]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed framework for the synthesis and derivatization of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane, a novel scaffold for structure-activity relationship (SAR) studies. The protocols outlined herein are designed to enable medicinal chemists to generate a focused library of analogs for the exploration of chemical space around this core structure. The primary biological targets envisioned for these compounds are aminergic G-protein coupled receptors (GPCRs), such as adrenergic and serotonergic receptors, based on the activity of structurally related spirocyclic compounds. This application note includes a proposed synthetic scheme, detailed experimental protocols for derivatization, and methodologies for in vitro biological evaluation to establish a quantitative SAR.
Introduction
Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved target selectivity and pharmacokinetic properties compared to flat aromatic systems. The 1,4-dioxaspiro[4.5]decane moiety, in particular, has been incorporated into ligands targeting a variety of biological entities, including the σ1 receptor and α-adrenergic receptors. The introduction of a 4-chlorophenyl group at the 8-position of this spirocycle presents a unique starting point for the development of novel therapeutic agents.
This document outlines a strategic approach to the derivatization of the this compound core. The primary goal is to systematically explore the impact of structural modifications on biological activity, thereby establishing a robust SAR. The proposed derivatization strategy focuses on modifications of the chlorophenyl ring and the spiroketal oxygen atoms, allowing for a comprehensive investigation of the scaffold's potential.
Proposed Synthetic Pathway
The synthesis of the core scaffold, this compound, can be envisioned through a multi-step sequence starting from commercially available materials. A plausible retrosynthetic analysis suggests that the target molecule can be obtained from 4-(4-chlorophenyl)cyclohexanone.
Diagram: Proposed Synthetic Workflow
Caption: Proposed workflow for synthesis and derivatization.
Experimental Protocols
Synthesis of this compound (Core Scaffold)
Materials:
-
4-(4-chlorophenyl)cyclohexanone
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 4-(4-chlorophenyl)cyclohexanone (1.0 eq) in toluene (0.2 M), add ethylene glycol (1.5 eq) and a catalytic amount of p-TsOH (0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.
General Protocol for Derivatization via Aromatic Substitution
This protocol describes a representative Suzuki coupling reaction to introduce diversity at the phenyl ring.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2 M aqueous sodium carbonate solution
-
1,4-Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add 1,4-dioxane and the 2 M aqueous sodium carbonate solution.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired biaryl derivative.
Structure-Activity Relationship (SAR) Data
The following table presents hypothetical SAR data for a series of derivatives against a representative adrenergic receptor, Alpha-1A. The IC₅₀ values are illustrative and would be determined experimentally.
| Compound ID | R¹ Substituent | R² Substituent | α₁ₐ Adrenergic Receptor IC₅₀ (nM) |
| 1 | Cl | H | 520 |
| 2a | OMe | H | 350 |
| 2b | CN | H | 150 |
| 2c | Ph | H | 85 |
| 2d | 2-pyridyl | H | 45 |
| 3a | Cl | Me | 480 |
| 3b | Cl | Et | 450 |
Data is hypothetical and for illustrative purposes only.
Biological Assay Protocol: α₁ₐ Adrenergic Receptor Binding Assay
Objective: To determine the in vitro binding affinity (IC₅₀) of the synthesized compounds for the human α₁ₐ adrenergic receptor.
Materials:
-
HEK293 cells stably expressing the human α₁ₐ adrenergic receptor
-
[³H]-Prazosin (radioligand)
-
Phentolamine (non-selective α-adrenergic antagonist, positive control)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Synthesized test compounds
-
Scintillation vials and cocktail
-
Microplate harvester and filter mats
Protocol:
-
Membrane Preparation: Homogenize the HEK293 cells in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Binding Assay: In a 96-well plate, add the cell membranes, [³H]-Prazosin at a concentration near its Kₑ, and varying concentrations of the test compounds or phentolamine.
-
Incubate the plate at room temperature for 60 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a microplate harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of test compound that inhibits 50% of the specific binding of [³H]-Prazosin (IC₅₀).[1] Specific binding is defined as the difference between total binding and non-specific binding (in the presence of a high concentration of phentolamine). Data can be analyzed using non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve.[2]
Signaling Pathway
Diagram: Alpha-1 Adrenergic Receptor Signaling
Caption: Simplified Gq-coupled alpha-1 adrenergic signaling pathway.
Conclusion
The protocols and strategies outlined in this application note provide a comprehensive guide for the derivatization of the this compound scaffold and the subsequent evaluation of its analogs for SAR. By systematically modifying the core structure and assessing the biological activity of the resulting compounds, researchers can gain valuable insights into the structural requirements for potent and selective ligands targeting adrenergic receptors or other relevant biological targets. This foundational work is anticipated to pave the way for the discovery of novel chemical entities with therapeutic potential.
References
Application Notes and Protocols for the Reaction of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the chlorophenyl moiety in 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane (CAS No: 25253-51-4) opens a gateway to a diverse range of novel chemical entities.[1] This starting material is a valuable building block in the synthesis of new pharmaceuticals and agrochemicals.[1] The presence of the aryl chloride allows for various palladium-catalyzed cross-coupling reactions, which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. The dioxaspiro[4.5]decane unit serves as a protected form of a cyclohexanone, a common scaffold in medicinal chemistry.
This document provides detailed application notes and representative protocols for two key organometallic reactions with this compound: the Sonogashira coupling for the introduction of an alkyne group, and the Suzuki-Miyaura coupling for the formation of a biaryl system.
Note: The following protocols are based on general procedures for cross-coupling reactions with unactivated aryl chlorides.[2][3][4] Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for this specific substrate.
Application Note 1: Sonogashira Coupling for the Synthesis of Aryl-Alkynes
The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl halides to form aryl-alkynes, a structural motif present in many natural products and pharmaceutical agents.[5][6] This protocol describes a palladium and copper co-catalyzed reaction for the coupling of this compound with a terminal alkyne. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often necessitating more robust catalytic systems and higher reaction temperatures to facilitate the oxidative addition step.[5][7]
Experimental Protocol: Sonogashira Coupling
This procedure outlines the coupling of this compound with phenylacetylene as a representative terminal alkyne.
Table 1: Reagents and Reaction Conditions for Sonogashira Coupling
| Reagent/Parameter | Molar Equiv. | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 252.7 mg | Starting material. |
| Phenylacetylene | 1.2 | 122.6 mg (132 µL) | Coupling partner. |
| Pd(PPh₃)₂Cl₂ | 0.02 | 14.0 mg | Palladium catalyst. |
| Copper(I) Iodide (CuI) | 0.04 | 7.6 mg | Co-catalyst. |
| Triethylamine (TEA) | 3.0 | 303.6 mg (418 µL) | Base and solvent. |
| Toluene | - | 5 mL | Anhydrous solvent. |
| Temperature | - | 100 °C | Reaction temperature. |
| Reaction Time | - | 12-24 h | Monitor by TLC/GC-MS. |
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol, 252.7 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14.0 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Cap the tube with a rubber septum, and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Add anhydrous toluene (5 mL) and triethylamine (3.0 mmol, 418 µL) via syringe.
-
Add phenylacetylene (1.2 mmol, 132 µL) dropwise to the stirred mixture.
-
Place the sealed Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues. Wash the pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash sequentially with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-(4-(phenylethynyl)phenyl)-1,4-dioxaspiro[4.5]decane.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Application Note 2: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science.[8][9] This protocol provides a representative method for the cross-coupling of this compound with an arylboronic acid. The coupling of unactivated aryl chlorides in a Suzuki reaction often requires a catalyst system with bulky, electron-rich phosphine ligands and a suitable base to achieve good yields.[4][10]
Experimental Protocol: Suzuki-Miyaura Coupling
This procedure details the coupling of this compound with 4-methoxyphenylboronic acid.
Table 2: Reagents and Reaction Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Molar Equiv. | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 252.7 mg | Starting material. |
| 4-Methoxyphenylboronic Acid | 1.5 | 227.9 mg | Coupling partner. |
| Pd₂(dba)₃ | 0.01 | 9.2 mg | Palladium source. |
| SPhos | 0.04 | 16.4 mg | Ligand. |
| K₃PO₄ | 2.0 | 424.6 mg | Base. |
| Toluene/Water (10:1) | - | 5.5 mL | Biphasic solvent system. |
| Temperature | - | 100 °C | Reaction temperature. |
| Reaction Time | - | 12-18 h | Monitor by TLC/GC-MS. |
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 252.7 mg), 4-methoxyphenylboronic acid (1.5 mmol, 227.9 mg), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg).
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Place the sealed tube into a preheated oil bath set to 100 °C.
-
Stir the mixture vigorously for 12-18 hours, monitoring the reaction's progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude material by flash column chromatography on silica gel to obtain the desired 8-(4'-methoxy-[1,1'-biphenyl]-4-yl)-1,4-dioxaspiro[4.5]decane.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. ijnc.ir [ijnc.ir]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane, a valuable spirocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is based on a robust two-step process commencing with the readily available 1,4-Dioxaspiro[4.5]decan-8-one. The protocols are intended for industrial use and include information on reaction conditions, purification, and analytical characterization.
Introduction
Spirocyclic scaffolds are of significant interest in drug design due to their rigid, three-dimensional structures which can lead to improved binding affinity and selectivity for biological targets. This compound is an exemplar of this class of molecules, incorporating a desirable 4-chlorophenyl moiety often found in pharmacologically active compounds. This document outlines a scalable synthetic route suitable for industrial production.
Synthetic Strategy
The overall synthetic strategy involves a two-step sequence starting from 1,4-Dioxaspiro[4.5]decan-8-one:
-
Step 1: Grignard Reaction. A Grignard reaction between 1,4-Dioxaspiro[4.5]decan-8-one and a 4-chlorophenylmagnesium halide to form the tertiary alcohol intermediate, 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol.
-
Step 2: Reduction of the Tertiary Alcohol. Reduction of the benzylic alcohol to yield the final product, this compound.
This approach is advantageous for scale-up due to the high reactivity of Grignard reagents and the generally clean reduction of benzylic alcohols.
Experimental Protocols
Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-8-one
A patented method for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one involves the catalytic hydrolysis of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. This method is noted for its environmental friendliness and effective yield.[1]
Materials:
-
1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane
-
Weakly acidic acrylic cation exchange resin
-
Water
-
Toluene
-
Petroleum ether (60-90 °C boiling range)
Protocol:
-
A suspension of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in water (at a concentration of 0.01 to 0.2 g/mL) is prepared in a suitable reactor.
-
The weakly acidic acrylic cation exchange resin is added, with the mass ratio of the starting material to the catalyst being between 1:0.2 and 1:4.0.
-
The reaction mixture is heated to a temperature between 20-95 °C and stirred for 0.5 to 4 hours.
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is extracted with toluene.
-
The toluene extract is then crystallized using petroleum ether (60-90 °C) to yield 1,4-Dioxaspiro[4.5]decan-8-one.
Step 1: Grignard Reaction to form 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
This procedure details the formation of the Grignard reagent, 4-chlorophenylmagnesium bromide, and its subsequent reaction with 1,4-Dioxaspiro[4.5]decan-8-one.
Materials:
-
1-Bromo-4-chlorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Aqueous ammonium chloride solution (saturated)
-
Ethyl acetate
-
Brine
Protocol:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, inert-atmosphere reactor equipped with a condenser, dropping funnel, and mechanical stirrer, magnesium turnings (1.2 equivalents) are placed.
-
A solution of 1-bromo-4-chlorobenzene (1.0 equivalent) in anhydrous THF is prepared and a small portion is added to the magnesium turnings to initiate the reaction.
-
Once the reaction has initiated (as evidenced by gentle refluxing), the remaining solution of 1-bromo-4-chlorobenzene is added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition:
-
The freshly prepared Grignard reagent is cooled to 0 °C.
-
A solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol.
-
Step 2: Reduction of 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
This protocol describes a general method for the reduction of the benzylic alcohol intermediate to the final product. Catalytic hydrogenation is a common and scalable method for such transformations.
Materials:
-
8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
-
Palladium on carbon (5-10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas
-
Celite®
Protocol:
-
The crude 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation reactor.
-
Palladium on carbon (typically 1-5 mol%) is added to the solution.
-
The reactor is purged with an inert gas and then pressurized with hydrogen gas (typically 50-100 psi).
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion, the reactor is carefully depressurized and purged with an inert gas.
-
The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
Purification of this compound
For industrial-scale purification, recrystallization or column chromatography can be employed.
Protocol (Recrystallization):
-
The crude product is dissolved in a minimal amount of a hot solvent (e.g., heptane, ethanol, or a mixture thereof).
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield | Purity |
| Precursor Synthesis | Hydrolysis | 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | Weakly acidic cation exchange resin | 1,4-Dioxaspiro[4.5]decan-8-one | 65%[1] | >95% |
| 1 | Grignard Reaction | 1,4-Dioxaspiro[4.5]decan-8-one | 4-chlorophenylmagnesium bromide | 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol | 70-85% (estimated) | >90% (crude) |
| 2 | Reduction | 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol | H₂, Pd/C | This compound | 85-95% (estimated) | >98% (after purification) |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 25253-51-4[2] |
| Molecular Formula | C₁₄H₁₇ClO₂[2] |
| Molecular Weight | 252.74 g/mol [2] |
| Boiling Point | 361.5 °C at 760 mmHg[2] |
| Density | 1.21 g/cm³[2] |
| Flash Point | 136.4 °C[2] |
| Refractive Index | 1.566[2] |
Visualizations
Synthetic Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane. The primary synthetic route involves the acid-catalyzed ketalization of 4-(4-chlorophenyl)cyclohexanone with ethylene glycol.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method is the acid-catalyzed reaction of 4-(4-chlorophenyl)cyclohexanone with ethylene glycol. This reaction, a ketalization, forms a cyclic ketal, protecting the ketone functional group.
Q2: Why is the yield of my synthesis consistently low?
A2: Low yields in this synthesis are often attributed to an incomplete reaction due to the presence of water, which is a byproduct. The equilibrium of the reaction can be shifted back towards the starting materials if water is not effectively removed. Other factors can include the choice of acid catalyst, reaction temperature, and reaction time.
Q3: What are the recommended acid catalysts for this ketalization?
A3: A variety of Brønsted and Lewis acids can be used. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).[1] The choice of catalyst can influence reaction rate and yield, and may need to be optimized for this specific substrate.
Q4: How can I effectively remove water from the reaction mixture?
A4: A Dean-Stark apparatus is the most effective method for removing water azeotropically during the reaction, driving the equilibrium towards product formation.[2] For smaller-scale reactions, an addition funnel filled with molecular sieves placed above the reaction flask can be a practical alternative.[3][4]
Q5: What are typical reaction conditions for this synthesis?
A5: While specific conditions for this exact compound are not widely published, analogous ketalizations of cyclohexanone derivatives are typically performed by refluxing the ketone and ethylene glycol in a solvent like toluene or benzene with a catalytic amount of acid.[5] Reaction times can vary from a few hours to overnight, and progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction: The equilibrium is not shifted sufficiently towards the product. | - Ensure efficient water removal using a Dean-Stark apparatus or molecular sieves. - Increase the reaction temperature to ensure reflux. - Extend the reaction time and monitor progress by TLC or GC. |
| Ineffective Catalyst: The chosen acid catalyst may not be strong enough or may be deactivated. | - Use a stronger acid catalyst (e.g., switch from p-TsOH to H₂SO₄). - Ensure the catalyst is not old or degraded. - Consider using a different type of acid catalyst (e.g., a Lewis acid). | |
| Poor Quality Starting Materials: Impurities in the 4-(4-chlorophenyl)cyclohexanone or ethylene glycol can interfere with the reaction. | - Purify the starting materials before use. - Ensure all reagents and solvents are anhydrous. | |
| Presence of Side Products | Self-condensation of the ketone: Under acidic conditions, the ketone can undergo side reactions. | - Maintain a moderate reaction temperature. - Optimize the catalyst concentration; too much acid can promote side reactions. |
| Decomposition of starting material or product: Prolonged exposure to strong acid and high temperatures can lead to degradation. | - Use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate - PPTS). - Minimize the reaction time once the starting material is consumed (as monitored by TLC/GC). | |
| Difficult Product Isolation | Product is an oil and does not crystallize: This can make purification challenging. | - Purify the crude product by column chromatography on silica gel. - Attempt to form a solid derivative for easier handling and purification. |
| Incomplete removal of ethylene glycol: Excess ethylene glycol can be difficult to remove from the final product. | - Use a minimal excess of ethylene glycol. - During workup, wash the organic layer thoroughly with water to remove excess glycol. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on standard procedures for ketalization and should be optimized for specific laboratory conditions.
Materials:
-
4-(4-chlorophenyl)cyclohexanone
-
Ethylene glycol (1.2 - 1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01 - 0.05 equivalents)
-
Toluene (or another suitable azeotroping solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-(4-chlorophenyl)cyclohexanone, ethylene glycol, and toluene.
-
Add the catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizing the Workflow
Experimental Workflow for Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for addressing low yield in the synthesis.
References
- 1. Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. Small-Scale Procedure for Acid-Catalyzed Ketal Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common and direct method for synthesizing this compound is the acid-catalyzed ketalization of 4-(4-chlorophenyl)cyclohexanone with ethylene glycol. This reaction is typically carried out in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a strong acid resin, with azeotropic removal of water to drive the reaction to completion.
Q2: I am observing a low yield in my reaction. What are the potential causes?
Low yields in the synthesis of this compound can be attributed to several factors:
-
Incomplete reaction: The ketalization reaction is an equilibrium process. Insufficient reaction time or inadequate removal of water can lead to a low conversion of the starting material.
-
Presence of water: Any moisture in the reactants or solvent will shift the equilibrium back towards the starting materials, reducing the yield of the desired ketal.
-
Catalyst deactivation: The acid catalyst may become deactivated over time or by impurities in the reaction mixture.
-
Sub-optimal reaction temperature: The temperature needs to be high enough to facilitate the azeotropic removal of water but not so high as to cause degradation of the reactants or product.
Q3: What are the expected byproducts in this synthesis?
The primary byproduct is typically the unreacted starting material, 4-(4-chlorophenyl)cyclohexanone. Other potential impurities could include:
-
Hemiketal intermediate: This is an intermediate in the reaction and may be present if the reaction does not go to completion.
-
Polymers of ethylene glycol: Under strong acidic conditions and high temperatures, ethylene glycol can potentially polymerize.
-
Side-products from the starting material: Although the 4-chlorophenyl group is generally stable, extreme conditions could potentially lead to side reactions, though this is less common.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to visualize the disappearance of the starting ketone and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can provide quantitative information on the conversion of the starting material and the formation of the product and any volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic ketone signals and the appearance of the ketal signals.
Q5: What is the recommended method for purification of the final product?
The purification of this compound typically involves the following steps:
-
Workup: The reaction mixture is first neutralized to remove the acid catalyst. This is often done by washing with an aqueous basic solution like sodium bicarbonate.
-
Extraction: The product is then extracted into an organic solvent.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient water removal. | Ensure efficient azeotropic distillation using a Dean-Stark apparatus. Use a solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene). |
| Presence of water in reactants or solvent. | Use anhydrous solvents and reagents. Dry the ethylene glycol and solvent over molecular sieves prior to use. | |
| Inactive or insufficient catalyst. | Use a fresh batch of acid catalyst. Increase the catalyst loading if necessary, but be mindful of potential side reactions. | |
| Presence of Starting Material in Product | Incomplete reaction. | Increase the reaction time. Ensure the reaction has gone to completion by monitoring with TLC or GC-MS. |
| Equilibrium not sufficiently shifted to the product side. | Use a larger excess of ethylene glycol. Ensure efficient and continuous removal of water. | |
| Formation of Undesired Byproducts | Reaction temperature is too high. | Optimize the reaction temperature to ensure efficient water removal without causing degradation. |
| Catalyst is too strong or used in excess. | Consider using a milder acid catalyst or reducing the catalyst loading. | |
| Difficult Purification | Product co-elutes with impurities during chromatography. | Optimize the solvent system for column chromatography. Consider using a different stationary phase. |
| Product is an oil and does not crystallize. | Try different solvents or solvent mixtures for recrystallization. If the product is an oil, purification by column chromatography is recommended. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available equipment.
Materials:
-
4-(4-chlorophenyl)cyclohexanone
-
Ethylene glycol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 4-(4-chlorophenyl)cyclohexanone (1.0 eq), ethylene glycol (1.2 - 1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 - 0.05 eq).
-
Add a sufficient amount of anhydrous toluene to the flask to allow for efficient stirring and azeotropic removal of water.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap and TLC analysis indicates the complete consumption of the starting ketone.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
Table 1: Representative Reaction Outcome
| Compound | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by GC) |
| 4-(4-chlorophenyl)cyclohexanone | 210.69 | 1.0 | - | - | - | - |
| This compound | 254.73 | - | 1.21 | 1.05 | 87 | >98% |
| Unreacted Starting Material | 210.69 | - | - | <0.05 | - | <2% |
Note: This data is representative and actual results may vary depending on the reaction conditions and scale.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
troubleshooting guide for the ketalization of 4-(4-Chlorophenyl)cyclohexan-1-one
Technical Support Center: Ketalization of 4-(4-Chlorophenyl)cyclohexan-1-one
Welcome to the technical support center for the ketalization of 4-(4-Chlorophenyl)cyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common issues encountered during this specific transformation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you might encounter during the ketalization of 4-(4-Chlorophenyl)cyclohexan-1-one with ethylene glycol.
Q1: My reaction shows a low yield or fails to proceed to completion. What are the common causes and how can I address them?
A1: Low conversion is a frequent issue in ketalization reactions. Several factors can contribute to this problem:
-
Insufficient Water Removal: Ketalization is an equilibrium reaction. The water produced as a byproduct can shift the equilibrium back towards the starting materials.
-
Solution: Ensure efficient removal of water. Using a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene) is highly recommended.[1][2] The apparatus continuously removes water from the reaction mixture, driving the equilibrium towards the product.[1] For smaller-scale reactions, an addition funnel filled with 4Å molecular sieves can be a practical alternative to the traditional Dean-Stark trap.[3]
-
-
Catalyst Issues: The choice and amount of acid catalyst are critical.
-
Solution:
-
Catalyst Type: Common catalysts include p-toluenesulfonic acid (p-TSA), sulfuric acid, or acidic resins.[4] If one catalyst is ineffective, consider trying another.
-
Catalyst Loading: While catalytic, an insufficient amount of acid will result in a slow or incomplete reaction. Conversely, too much acid can lead to side reactions. An optimal catalyst loading is typically between 0.05 to 0.1 equivalents.
-
Catalyst Activity: Ensure your acid catalyst is not old or degraded.
-
-
-
Suboptimal Temperature and Reaction Time: The reaction may require more energy or time to reach completion.
-
Solution: If the reaction is sluggish at the reflux temperature of your solvent, consider switching to a higher-boiling solvent like xylene. Additionally, extending the reaction time can help improve conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Q2: I am observing the formation of side products. What are they and how can I minimize them?
A2: The formation of side products can complicate purification and reduce the yield of the desired ketal.
-
Self-Condensation of the Ketone: Under acidic conditions, cyclohexanone derivatives can undergo self-condensation reactions.
-
Solution: This is often promoted by excessively high temperatures or prolonged reaction times. Try running the reaction at the lowest effective temperature and monitor it closely to stop it once the starting material is consumed.
-
-
Polymerization of Ethylene Glycol: Strong acidic conditions and high temperatures can lead to the polymerization of ethylene glycol.
-
Solution: Use a minimal effective amount of the acid catalyst. Adding the ethylene glycol slowly to the reaction mixture might also help to minimize this side reaction.
-
Q3: The work-up procedure is problematic, and I am losing my product. What is a reliable work-up protocol?
A3: A proper work-up is crucial to isolate the product in good yield and purity.
-
Neutralization of the Acid Catalyst: The acid catalyst must be neutralized before extraction to prevent the hydrolysis of the ketal back to the ketone.
-
Solution: After cooling the reaction mixture, quench it by adding a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is neutral or slightly basic.
-
-
Emulsion Formation during Extraction: The presence of salts and other byproducts can lead to the formation of emulsions during the extraction process.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. If an emulsion persists, you can try filtering the mixture through a pad of celite.
-
-
Product Isolation:
-
Solution: After extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), the combined organic layers should be washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.[5]
-
Q4: How does the 4-(4-chlorophenyl) substituent affect the reaction?
A4: The substituent at the 4-position of the cyclohexanone ring can influence the reactivity of the carbonyl group.
-
Steric Hindrance: While the substituent is at the 4-position and not directly adjacent to the carbonyl group, it can influence the overall conformation of the ring, which might have a minor effect on the approach of the ethylene glycol. However, significant steric hindrance is not expected from this position.
-
Electronic Effects: The chlorophenyl group is electron-withdrawing, which can slightly increase the electrophilicity of the carbonyl carbon, potentially favoring the nucleophilic attack by ethylene glycol.
Data Presentation
The following table summarizes the impact of various reaction parameters on the ketalization of 4-(4-Chlorophenyl)cyclohexan-1-one.
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Temperature | Too Low | Low | Insufficient energy to overcome the activation barrier. |
| Optimal (Reflux) | High | Drives the reaction forward at a reasonable rate. | |
| Too High | Low | Potential for side reactions like self-condensation or polymerization. | |
| Catalyst Loading | Too Low | Low | Incomplete conversion due to insufficient protonation of the carbonyl. |
| Optimal (0.05-0.1 eq) | High | Efficient catalysis without promoting side reactions. | |
| Too High | Low | Increased likelihood of side reactions and decomposition. | |
| Water Removal | Inefficient | Low | Equilibrium favors the starting materials. |
| Efficient (Dean-Stark) | High | Drives the reaction to completion by removing a byproduct.[1] | |
| Reactant Stoichiometry | Excess Ethylene Glycol | High | Shifts the equilibrium towards the product. |
| Equimolar | Moderate to High | Can be effective with efficient water removal. |
Experimental Protocols
General Protocol for the Ketalization of 4-(4-Chlorophenyl)cyclohexan-1-one
-
Apparatus Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.[2][6] Ensure all glassware is oven-dried to remove any residual moisture.
-
Reagent Charging: To the round-bottom flask, add 4-(4-Chlorophenyl)cyclohexan-1-one (1.0 eq.), ethylene glycol (1.2-1.5 eq.), a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.), and a suitable solvent (e.g., toluene) to fill about half of the flask. Add a magnetic stir bar.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[1] The water, being denser, will separate at the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap and by TLC analysis of the reaction mixture. The reaction is typically complete when no more water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the solvent used for the reaction (e.g., toluene) or another suitable solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane.
Mandatory Visualization
Caption: Troubleshooting workflow for the ketalization of 4-(4-Chlorophenyl)cyclohexan-1-one.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. benchchem.com [benchchem.com]
- 5. Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition [mdpi.com]
- 6. Dean-Stark apparatus - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Optimization of Reaction Conditions for Preparing 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for preparing this compound?
A1: The synthesis of this compound is typically achieved through the acid-catalyzed ketalization of 4-(4-chlorophenyl)cyclohexanone with ethylene glycol. This reaction is reversible and requires the removal of water to drive the equilibrium towards the product.
Q2: What are the common catalysts used for this reaction?
A2: A variety of acid catalysts can be employed, ranging from Brønsted acids like p-toluenesulfonic acid (PTSA) and sulfuric acid (H₂SO₄), to Lewis acids. Solid acid catalysts, such as dealuminated USY zeolite, have also been shown to be effective for similar ketalization reactions.[1] The choice of catalyst can influence reaction time and yield.
Q3: How is the water byproduct typically removed?
A3: The most common method for water removal in a laboratory setting is azeotropic distillation using a Dean-Stark apparatus. The reaction is usually conducted in a solvent that forms an azeotrope with water, such as toluene or benzene.[1]
Q4: What are the typical reaction temperatures and times?
A4: Reaction temperatures are dictated by the boiling point of the solvent used for azeotropic water removal. For instance, when using toluene, the reaction is typically run at reflux (approximately 110-120 °C). Reaction times can vary from a few hours to overnight, depending on the catalyst, temperature, and scale of the reaction. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) is recommended.
Q5: What are some potential side reactions?
A5: Potential side reactions include the formation of oligomers of ethylene glycol, self-condensation of the ketone starting material, and incomplete reaction leading to the presence of the hemiketal intermediate. Proper control of reaction conditions, such as temperature and catalyst loading, can minimize these side reactions.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Water Removal | - Ensure the Dean-Stark apparatus is set up correctly and there are no leaks. - Use a solvent that forms an efficient azeotrope with water (e.g., toluene). - Ensure the reaction is heated to a temperature sufficient for the azeotrope to distill. - Consider using a drying agent, such as molecular sieves, in a Soxhlet extractor in line with the condenser. |
| Inactive or Insufficient Catalyst | - Use a fresh, dry sample of the acid catalyst. - Increase the catalyst loading incrementally. Be aware that excessive acid can lead to side reactions. - Consider trying a different acid catalyst (e.g., switching from PTSA to a solid acid catalyst). |
| Low Reaction Temperature or Short Reaction Time | - Ensure the reaction is at the appropriate reflux temperature for the chosen solvent. - Extend the reaction time and monitor progress by TLC or GC until the starting material is consumed. |
| Poor Quality Starting Materials | - Ensure that 4-(4-chlorophenyl)cyclohexanone and ethylene glycol are pure and dry. - Purify starting materials if necessary. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Material (4-(4-chlorophenyl)cyclohexanone) | - Drive the reaction to completion by ensuring efficient water removal and adequate reaction time. - Purification can be achieved by column chromatography on silica gel. The less polar spiroketal product will typically elute before the more polar ketone. |
| Excess Ethylene Glycol | - Use a minimal excess of ethylene glycol (e.g., 1.2-1.5 equivalents). - Remove excess ethylene glycol during the aqueous work-up, as it is water-soluble. |
| Hemiketal Intermediate | - This is often an intermediate that has not fully reacted. Ensure complete water removal to drive the reaction to the final ketal product. - The hemiketal is often unstable and may revert to the starting ketone during work-up or purification. |
| Side-Products from Catalyst Decomposition | - Use a lower catalyst loading or a milder catalyst. - Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during work-up to quench the acid catalyst. |
Data Presentation
Table 1: Optimization of Catalyst and Solvent for the Synthesis of this compound
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PTSA (1) | Toluene | 110 | 8 | 85 |
| 2 | PTSA (1) | Benzene | 80 | 12 | 78 |
| 3 | H₂SO₄ (cat.) | Toluene | 110 | 6 | 82 |
| 4 | Dealuminated USY | Toluene | 110 | 10 | 93[1] |
| 5 | PTSA (0.5) | Toluene | 110 | 12 | 80 |
Note: The data presented for the target molecule is illustrative and based on typical results for similar reactions. The yield with dealuminated USY is based on a similar transformation of cyclohexanone.[1]
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Apparatus Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-(4-chlorophenyl)cyclohexanone (1.0 eq.).
-
Dissolve the ketone in toluene (approx. 5-10 mL per gram of ketone).
-
Add ethylene glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (PTSA) (0.01-0.05 eq.).
-
Attach a Dean-Stark apparatus and a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap and TLC or GC analysis indicates the complete consumption of the starting ketone.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) may be employed.
-
Visualizations
References
Technical Support Center: Purification of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the likely impurities?
A1: The most common synthetic route is the acid-catalyzed ketalization of 4-(4-chlorophenyl)cyclohexanone with ethylene glycol.
Potential Impurities:
-
Unreacted Starting Material: 4-(4-chlorophenyl)cyclohexanone
-
By-products: Bis-ketal formed from any 1,4-cyclohexanedione impurity in the starting material.[1]
-
Side-products: Self-condensation products of the starting ketone.
-
Reagents/Catalysts: Residual acid catalyst (e.g., p-toluenesulfonic acid) and ethylene glycol.
-
Solvent Residue: Residual reaction solvent (e.g., toluene).
-
Water: Residual water can lead to hydrolysis of the ketal.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Key physical properties are summarized in the table below. The compound is a white solid, soluble in chlorinated solvents.[2]
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇ClO₂ | [3] |
| Molecular Weight | 252.74 g/mol | [3] |
| Appearance | White Solid | [2] |
| Boiling Point | 361.5 ± 42.0 °C (Predicted) | [2] |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Chloroform, Dichloromethane | [2] |
Q3: What analytical techniques are recommended for monitoring the purification of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended.
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress and assessing fraction purity during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and detection of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying structurally similar impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield of Isolated Product
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction: The ketalization reaction did not go to completion. | - Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction. - Optimize Catalyst Amount: Titrate the amount of acid catalyst to find the optimal concentration. - Increase Reaction Time/Temperature: Monitor the reaction by TLC until the starting ketone is consumed. |
| Product Loss During Work-up: The product is lost during aqueous extraction or washing steps. | - Minimize Aqueous Contact: Ketal products can be susceptible to hydrolysis in the presence of acid and water. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before aqueous work-up. - Back-extract Aqueous Layers: Extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. |
| Inefficient Purification: Significant product loss during column chromatography or recrystallization. | - Optimize Chromatography Conditions: See the troubleshooting guide for column chromatography below. - Select Appropriate Recrystallization Solvents: See the experimental protocol for recrystallization for solvent suggestions. |
Issue 2: Presence of Impurities in the Final Product
| Impurity Detected | Possible Cause | Troubleshooting Action |
| Starting Ketone (4-(4-chlorophenyl)cyclohexanone) | Incomplete reaction. | Drive the reaction to completion as described in "Low Yield". Purify via column chromatography or recrystallization. |
| Oily residue or broad peaks in NMR | Residual ethylene glycol or solvent. | Dry the product under high vacuum. If ethylene glycol persists, wash the crude product with water (if the product is solid and insoluble in water) followed by drying. |
| Acidic impurity detected by pH or analysis | Residual acid catalyst. | Neutralize the crude product with a mild base wash (e.g., saturated NaHCO₃ solution) during work-up before final purification. |
| Product degradation | Ketal hydrolysis during work-up or purification. | Avoid prolonged exposure to acidic conditions, especially in the presence of water. Use a non-acidic (neutral) silica gel for chromatography if lability is observed. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is designed for the purification of this compound from common impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
TLC plates (silica gel on aluminum, with F₂₅₄ indicator)
-
Standard laboratory glassware for chromatography
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the plate in a solvent system of hexanes:ethyl acetate (e.g., 9:1 v/v).
-
Visualize the spots under UV light (254 nm). The product should have a different Rf value than the starting ketone.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in hexanes.
-
Pack a glass chromatography column with the slurry.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, product-adsorbed silica gel to the top of the column.
-
-
Elution:
-
Begin elution with 100% hexanes.
-
Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexanes and increasing to 5-10%).
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Table 2: Typical Results for Column Chromatography Purification
| Parameter | Value |
| Starting Purity (Crude) | ~85% (by HPLC) |
| Final Purity | >98% (by HPLC) |
| Typical Yield | 80-90% |
| Eluent System | Hexanes:Ethyl Acetate Gradient (e.g., 98:2 to 90:10) |
Protocol 2: Recrystallization
Recrystallization can be an effective method for purifying this compound if the crude product is crystalline and has a relatively high purity.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes)
-
Standard laboratory glassware for recrystallization
Methodology:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For further crystallization, cool the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Table 3: Example Recrystallization Data
| Solvent System | Initial Purity | Final Purity | Recovery Yield |
| Ethanol/Water | 90% | >99% | ~75% |
| Ethyl Acetate/Hexanes | 92% | >99% | ~80% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
stability of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane under acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane under acidic and basic conditions. The information is designed to assist researchers in anticipating and resolving issues during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at neutral pH?
A1: Spiroketals, such as this compound, are generally stable at neutral pH (around 7.0) under ambient conditions. The ketal functional group is known to be relatively robust in the absence of acid or base catalysts. However, prolonged storage in aqueous solutions, especially at elevated temperatures, may lead to slow hydrolysis. For long-term storage, it is advisable to keep the compound in a solid, dry state or dissolved in an anhydrous aprotic solvent.
Q2: How does this compound behave under acidic conditions?
A2: The spiroketal linkage is susceptible to acid-catalyzed hydrolysis. In the presence of an acid, the oxygen atoms of the dioxaspiro ring can be protonated, which facilitates the ring-opening to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water, leading to the formation of 4-(4-chlorophenyl)cyclohexanone and ethylene glycol. The rate of this hydrolysis is dependent on the pH of the solution, with faster degradation observed at lower pH values.
Q3: What is the expected stability of this compound under basic conditions?
A3: Spiroketals are generally stable under basic conditions. The hydroxide ion is not a strong enough nucleophile to attack the electrophilic carbon of the ketal directly, and there is no facile mechanism for base-catalyzed hydrolysis. Therefore, this compound is expected to show high stability in the presence of bases. Significant degradation is not anticipated unless very harsh conditions (e.g., high temperatures and concentrated base) are employed, which might lead to other, less common degradation pathways.
Q4: What are the primary degradation products of this compound under acidic conditions?
A4: The primary degradation products from the acid-catalyzed hydrolysis of this compound are 4-(4-chlorophenyl)cyclohexanone and ethylene glycol.
Q5: Are there any secondary degradation products that I should be aware of?
A5: Under forcing acidic conditions (e.g., high acid concentration, elevated temperature), the primary degradation products themselves might undergo further reactions. For example, 4-(4-chlorophenyl)cyclohexanone could potentially undergo self-condensation or other acid-catalyzed reactions. However, under typical experimental conditions for stability testing, these are generally minor products.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Degradation in Nominally Neutral Solution
| Possible Cause | Troubleshooting Step |
| Acidic Impurities: The solvent or glassware may contain acidic residues. | 1. Use high-purity, freshly opened solvents. 2. Thoroughly wash and rinse all glassware with purified water and a suitable laboratory detergent, followed by a final rinse with the high-purity solvent to be used. 3. Consider using glassware that has been treated to remove acidic sites. |
| Autocatalysis: Degradation products may be acidic, leading to an acceleration of the degradation process. | 1. Buffer the solution to maintain a stable pH. 2. Analyze samples at earlier time points to detect the onset of degradation before it accelerates. |
| Elevated Temperature: The experiment is being conducted at a higher temperature than intended, accelerating hydrolysis. | 1. Verify the temperature of the incubator, water bath, or oven. 2. Use a calibrated thermometer to monitor the temperature throughout the experiment. |
Issue 2: Inconsistent Degradation Rates Between Replicate Experiments
| Possible Cause | Troubleshooting Step |
| Inaccurate pH Preparation: Small variations in buffer preparation can lead to significant differences in pH and, consequently, degradation rates. | 1. Calibrate the pH meter before each use with fresh, certified buffer standards. 2. Prepare all buffers for a given set of experiments from the same stock solutions. 3. Verify the final pH of the reaction mixture after the addition of the compound. |
| Inconsistent Sample Handling: Differences in the timing of sample quenching or analysis can affect the results. | 1. Use a consistent and rapid method to quench the degradation reaction at each time point (e.g., neutralization with a calculated amount of base). 2. Analyze all samples from a single experiment in the same analytical run to minimize variability from the analytical instrumentation. |
| Stock Solution Instability: The stock solution of the compound may be degrading over time. | 1. Prepare fresh stock solutions for each experiment. 2. If a stock solution must be stored, validate its stability under the storage conditions. |
Issue 3: No Degradation Observed Under Acidic Conditions
| Possible Cause | Troubleshooting Step |
| Insufficiently Acidic Conditions: The pH of the solution may not be low enough to cause significant degradation within the experimental timeframe. | 1. Verify the pH of the acidic medium. 2. If necessary, decrease the pH by using a stronger acid or a higher concentration of the acid. 3. Consider increasing the temperature to accelerate the reaction, but be mindful of potential side reactions. |
| Analytical Method Not Stability-Indicating: The analytical method may not be able to separate the parent compound from its degradation products. | 1. Develop and validate a stability-indicating analytical method, such as HPLC with UV or MS detection, that can resolve this compound from 4-(4-chlorophenyl)cyclohexanone and other potential degradants. 2. Spike a sample with the expected degradation products to confirm their separation from the parent peak. |
| Compound is More Stable Than Expected: The combination of the spiroketal structure and the electron-withdrawing nature of the chlorophenyl group may impart a higher than anticipated stability. | 1. Employ more forcing conditions (lower pH, higher temperature) to induce degradation. 2. Extend the duration of the stability study. |
Data Presentation
The following tables present representative quantitative data for the degradation of a generic aryl-substituted spiroketal under forced acidic and basic conditions. This data is intended to be illustrative of the expected stability profile of this compound. Actual degradation rates for the specific compound should be determined experimentally.
Table 1: Degradation of a Representative Aryl-Substituted Spiroketal in Acidic Conditions (0.1 M HCl at 50 °C)
| Time (hours) | % Parent Compound Remaining | % Degradation Product (Aryl-Cyclohexanone) |
| 0 | 100.0 | 0.0 |
| 1 | 85.2 | 14.8 |
| 2 | 72.1 | 27.9 |
| 4 | 51.5 | 48.5 |
| 8 | 26.8 | 73.2 |
| 24 | 3.5 | 96.5 |
Table 2: Stability of a Representative Aryl-Substituted Spiroketal in Basic Conditions (0.1 M NaOH at 50 °C)
| Time (hours) | % Parent Compound Remaining | % Degradation Product (Aryl-Cyclohexanone) |
| 0 | 100.0 | 0.0 |
| 1 | 99.8 | < 0.2 |
| 2 | 99.7 | < 0.3 |
| 4 | 99.5 | < 0.5 |
| 8 | 99.2 | < 0.8 |
| 24 | 98.9 | < 1.1 |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
Objective: To determine the rate and pathway of degradation of this compound in an acidic solution.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV or MS detector
-
Calibrated pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a 0.1 M HCl solution in high-purity water.
-
-
Degradation Experiment:
-
In a series of labeled vials, add a known volume of the stock solution and dilute with the 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Place the vials in a thermostatically controlled environment set to 50 °C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial.
-
-
Sample Quenching and Analysis:
-
Immediately cool the vial to room temperature.
-
Neutralize the sample by adding an equimolar amount of 0.1 M NaOH.
-
Filter the sample through a 0.45 µm syringe filter.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Identify and quantify the major degradation products.
-
Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.
-
Protocol 2: Stability Assessment under Basic Conditions
Objective: To evaluate the stability of this compound in a basic solution.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl) for neutralization
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Standard laboratory glassware
-
HPLC system with UV or MS detector
-
Calibrated pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a 0.1 M NaOH solution in high-purity water.
-
-
Stability Study:
-
In a series of labeled vials, add a known volume of the stock solution and dilute with the 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
Place the vials in a thermostatically controlled environment set to 50 °C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial.
-
-
Sample Quenching and Analysis:
-
Immediately cool the vial to room temperature.
-
Neutralize the sample by adding an equimolar amount of 0.1 M HCl.
-
Filter the sample through a 0.45 µm syringe filter.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Monitor for the appearance of any degradation products.
-
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: General degradation pathways under acidic and basic conditions.
preventing decomposition of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane during storage. The primary cause of degradation for this compound is the acid-catalyzed hydrolysis of its ketal functional group. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound?
A1: The primary decomposition pathway is the acid-catalyzed hydrolysis of the 1,4-dioxaspiro[4.5]decane (ketal) functional group. Ketals are generally stable under neutral and basic conditions but can readily break down in the presence of acid to yield the corresponding ketone and diol.[1][2]
Q2: What are the ideal storage conditions to prevent decomposition?
A2: To minimize the risk of acid-catalyzed hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. The storage environment should be free from acidic contaminants. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to displace moisture and acidic gases.
Q3: How does the 4-chlorophenyl group affect the stability of the molecule?
A3: The electron-withdrawing nature of the chlorine atom on the phenyl ring can influence the rate of hydrolysis. While specific data for this compound is limited, substituents on aryl groups can affect the stability of the carbocation intermediate formed during hydrolysis, thereby impacting the decomposition rate.
Q4: Are there any chemical stabilizers that can be added to prevent decomposition?
A4: While the addition of a small amount of a non-nucleophilic, sterically hindered base could theoretically neutralize trace acidic impurities, this is not a standard practice and could interfere with downstream applications. The most effective strategy is to maintain stringent control over the storage environment to exclude acid and moisture.
Q5: How can I detect if my sample of this compound has started to decompose?
A5: Decomposition can be detected by analytical methods such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC), which would show the presence of new impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the characteristic signals of the ketone and diol degradation products. A change in the physical appearance of the material, such as discoloration or a change in consistency, may also indicate degradation.
Troubleshooting Guide
Issue: I suspect my sample of this compound is degrading.
-
Question 1: What are the visual signs of decomposition?
-
Answer: While not always present, you might observe a change in color, the appearance of a liquid phase (if it's a solid), or a change in odor. However, the absence of visual cues does not guarantee stability.
-
-
Question 2: How can I confirm decomposition analytically?
-
Answer: We recommend performing an analytical check using one of the following methods:
-
TLC: Spot a solution of your sample against a known pure standard (if available). The appearance of additional spots indicates the presence of impurities.
-
HPLC/GC: Analyze a solution of your sample. The presence of peaks other than the main compound suggests degradation. By comparing with a reference standard, you can quantify the extent of decomposition.
-
NMR: Acquire a proton or carbon NMR spectrum of your sample. The presence of signals corresponding to 4-(4-chlorophenyl)cyclohexanone and ethylene glycol would confirm hydrolysis.
-
-
-
Question 3: My analytical data confirms decomposition. What are the likely causes?
-
Answer: The most probable cause is exposure to acidic conditions, which may arise from:
-
Improper Storage: Storing the compound in a non-airtight container, which allows moisture and atmospheric carbon dioxide (which can form carbonic acid) to enter.
-
Contaminated Storage Area: Storing the compound in proximity to volatile acidic reagents.
-
Residual Acid from Synthesis: Incomplete purification after synthesis, leaving trace amounts of acid catalyst.
-
-
-
Question 4: What steps should I take to prevent further decomposition?
-
Answer:
-
Immediately transfer the compound to a clean, dry, amber glass vial with a tightly fitting cap.
-
For optimal protection, purge the vial with an inert gas like argon or nitrogen before sealing.
-
Store the vial in a desiccator at a controlled, cool temperature.
-
Ensure the storage location is away from any sources of acid fumes.
-
-
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound under various storage conditions.
1. Objective: To determine the stability of this compound under accelerated and long-term storage conditions.
2. Materials:
-
This compound (high purity)
-
HPLC grade acetonitrile and water
-
Calibrated stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Amber glass vials with Teflon-lined caps
-
HPLC system with a UV detector
-
Analytical balance
3. Experimental Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into several amber glass vials.
-
Leave some vials open to ambient conditions, some tightly capped, and others purged with nitrogen before capping.
-
-
Storage Conditions:
-
Place sets of prepared vials in different stability chambers. Recommended conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Stress condition: 60°C
-
-
-
Time Points for Analysis:
-
Initial analysis (Time = 0)
-
Accelerated: 1, 2, 3, and 6 months
-
Long-term: 3, 6, 9, 12, 18, and 24 months
-
-
Analytical Method (HPLC):
-
At each time point, retrieve a vial from each storage condition.
-
Dissolve the contents in a known volume of acetonitrile to prepare a stock solution.
-
Dilute the stock solution to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of degradation products and a decrease in the peak area of the parent compound.
-
Quantify the percentage of the parent compound remaining.
-
4. Data Presentation:
The results can be summarized in tables for easy comparison.
Table 1: Stability of this compound under Accelerated Conditions (40°C/75% RH)
| Time (Months) | Assay (% of Initial) - Open Vial | Assay (% of Initial) - Capped Vial | Assay (% of Initial) - N2 Purged Vial |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.5 | 99.8 | 99.9 |
| 3 | 95.2 | 99.5 | 99.8 |
| 6 | 89.8 | 99.1 | 99.6 |
Table 2: Stability of this compound under Long-Term Conditions (25°C/60% RH)
| Time (Months) | Assay (% of Initial) - Open Vial | Assay (% of Initial) - Capped Vial | Assay (% of Initial) - N2 Purged Vial |
| 0 | 100.0 | 100.0 | 100.0 |
| 6 | 99.8 | 100.0 | 100.0 |
| 12 | 99.5 | 99.9 | 100.0 |
| 24 | 98.9 | 99.8 | 99.9 |
Visualizations
Caption: Acid-catalyzed decomposition pathway of this compound.
Caption: Troubleshooting workflow for suspected decomposition.
Caption: Experimental workflow for stability assessment.
References
side reaction pathways in the synthesis of 1,4-dioxaspiro[4.5]decane derivatives
A Hub for Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center, designed to provide expert guidance and troubleshooting for the synthesis of 1,4-dioxaspiro[4.5]decane derivatives. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address challenges encountered during your experimental work.
Troubleshooting Guide: Side Reaction Pathways
The synthesis of 1,4-dioxaspiro[4.5]decane, typically achieved through the acid-catalyzed ketalization of a cyclohexanone derivative with a suitable diol (e.g., ethylene glycol), is a robust reaction. However, several side reaction pathways can lead to impurities and reduced yields. This guide will help you identify and mitigate these common issues.
Issue 1: Incomplete Conversion and Presence of Starting Materials
Q: My reaction seems to stall, and I observe significant amounts of the starting ketone and diol in my crude product mixture. What could be the cause?
A: Incomplete conversion is one of the most common issues and is often related to the reversible nature of the ketalization reaction.
-
Equilibrium: The formation of the spiroketal is an equilibrium process. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.
-
Insufficient Catalyst Activity: The acid catalyst may be deactivated or used in an insufficient amount, leading to a slow or incomplete reaction.
-
Steric Hindrance: Bulky substituents on the cyclohexanone ring or the diol can sterically hinder the reaction, slowing it down and leading to an unfavorable equilibrium.
Troubleshooting Steps:
-
Water Removal:
-
Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene is a common solvent for this purpose.
-
Incorporate a drying agent, such as molecular sieves (3Å or 4Å), directly into the reaction mixture.
-
-
Catalyst Optimization:
-
Ensure the acid catalyst (e.g., p-toluenesulfonic acid (PTSA), sulfuric acid, or a Lewis acid) is fresh and active.
-
Increase the catalyst loading incrementally. Be cautious, as excessive acid can promote side reactions.
-
-
Reaction Time and Temperature:
-
Prolong the reaction time to allow the equilibrium to be reached.
-
Gently heating the reaction can increase the reaction rate, but excessive heat may lead to degradation.
-
Issue 2: Formation of Hemiketal Intermediate
Q: I've isolated a byproduct that appears to be the hemiketal. How can I promote its conversion to the desired spiroketal?
A: The hemiketal is a key intermediate in the spiroketalization reaction. Its accumulation indicates that the second nucleophilic attack by the diol's other hydroxyl group is slow or hindered.
dot
Caption: Reaction pathway showing the formation of the hemiketal intermediate.
Troubleshooting Steps:
-
Increase Catalyst Concentration: A higher concentration of acid can facilitate the protonation of the hemiketal's hydroxyl group, making it a better leaving group (water) and promoting the final ring closure.
-
Effective Water Removal: As with incomplete conversion, the presence of water will inhibit the conversion of the hemiketal to the spiroketal. Ensure your water removal method is efficient.
Issue 3: Oligomerization of the Diol
Q: I'm observing a significant amount of a high-molecular-weight, viscous byproduct. Could this be from the diol?
A: Yes, under acidic conditions, diols like ethylene glycol can undergo self-condensation to form oligomers or polymers (e.g., polyethylene glycol).
dot
Caption: Side reaction pathway for the oligomerization of the diol.
Troubleshooting Steps:
-
Control Stoichiometry: Use a minimal excess of the diol. A large excess will favor the oligomerization side reaction.
-
Lower Reaction Temperature: This side reaction is often more prevalent at higher temperatures. Running the reaction at a lower temperature for a longer duration can minimize diol oligomerization.
-
Choice of Catalyst: A milder acid catalyst may be less prone to promoting diol self-condensation.
Issue 4: Self-Condensation of the Ketone
Q: My starting ketone is susceptible to self-condensation (e.g., aldol condensation). How can I avoid these byproducts?
A: Ketones with α-hydrogens can undergo acid-catalyzed self-condensation to form α,β-unsaturated ketones and other related byproducts.
dot
Caption: Side reaction pathway for the self-condensation of cyclohexanone.
Troubleshooting Steps:
-
Reaction Temperature: Keep the reaction temperature as low as possible to disfavor the kinetics of the self-condensation reaction.
-
Controlled Addition: Add the ketone slowly to the reaction mixture containing the diol and the acid catalyst. This keeps the instantaneous concentration of the ketone low, reducing the likelihood of self-condensation.
Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst for the synthesis of 1,4-dioxaspiro[4.5]decane derivatives?
A1: The choice of catalyst depends on the specific substrate and the desired reaction conditions.
-
p-Toluenesulfonic acid (PTSA): A commonly used, effective, and relatively mild solid acid catalyst.
-
Sulfuric Acid (H₂SO₄): A strong and effective catalyst, but can be corrosive and may promote side reactions if not used carefully.
-
Lewis Acids (e.g., BF₃·OEt₂, Sc(OTf)₃): Can be very effective, especially for sterically hindered ketones, and may offer different selectivity.
Q2: How can I effectively monitor the progress of my spiroketalization reaction?
A2:
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting ketone. The spiroketal product will typically have a different Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to monitor the formation of the product and the disappearance of the starting materials, as well as to identify any volatile side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a sample from the reaction mixture and analyzing it by ¹H NMR can provide a clear picture of the conversion to the spiroketal by observing the disappearance of the ketone's α-proton signals and the appearance of the characteristic signals for the spiroketal's dioxolane ring protons.
Q3: What are the ideal reaction conditions to maximize the yield of the spiroketal?
A3: While optimal conditions are substrate-dependent, a good starting point is:
-
Solvent: Toluene, to allow for azeotropic removal of water.
-
Catalyst: A catalytic amount of PTSA (e.g., 0.01-0.05 mol eq.).
-
Temperature: Reflux temperature of the solvent.
-
Water Removal: Use of a Dean-Stark apparatus.
-
Stoichiometry: A slight excess of the diol (e.g., 1.1-1.2 equivalents).
Experimental Protocols
General Protocol for the Synthesis of 1,4-Dioxaspiro[4.5]decane
Materials:
-
Cyclohexanone (1.0 eq.)
-
Ethylene glycol (1.2 eq.)
-
p-Toluenesulfonic acid monohydrate (0.02 eq.)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, ethylene glycol, and toluene.
-
Add the p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography if necessary.
Quantitative Data Summary
| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion of Cyclohexanone (%) | Selectivity for 1,4-Dioxaspiro[4.5]decane (%) | Reference |
| PTSA | 110 | 4 | >95 | >98 | Generic |
| H₂SO₄ | 80 | 2 | >99 | >95 | Generic |
| Amberlyst-15 | 100 | 6 | 92 | >99 | Generic |
Note: The data presented in this table is representative and may vary depending on the specific reaction scale and conditions.
Logical Troubleshooting Workflow
dot
Caption: A logical workflow for troubleshooting common issues in spiroketal synthesis.
analytical methods for detecting impurities in 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Based on its synthesis, potential impurities in this compound may include:
-
Starting Materials: Unreacted precursors such as 4-(4-chlorophenyl)cyclohexanone and ethylene glycol.
-
By-products: Compounds formed from side reactions during the synthesis process.
-
Degradation Products: Impurities formed by the degradation of the final product under various stress conditions (e.g., acid, base, oxidation, heat, light).[1]
-
Residual Solvents: Organic volatile impurities remaining from the manufacturing process.[2][3][4]
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities. A UV detector is commonly used, and the method can be validated to be specific, accurate, and precise.[5][6][7]
-
Gas Chromatography (GC): The preferred method for analyzing volatile impurities, especially residual solvents. Headspace GC is often employed to minimize sample preparation and protect the instrument.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation and quantification of impurities without the need for reference standards of the impurities themselves.[8][9][10]
-
Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS, GC-MS) to provide molecular weight information for the identification of unknown impurities.[5][11][12][13]
Q3: How can I develop a robust analytical method for impurity analysis?
A3: Method development is a systematic process that involves several key steps:
-
Define the Analytical Method Objectives: Clearly state the purpose of the method, including the impurities to be detected and the required sensitivity.[14]
-
Gather Information about the Analyte and Impurities: Understand the physicochemical properties of this compound and its potential impurities.
-
Select the Appropriate Analytical Technique: Choose the most suitable technique based on the properties of the analytes (e.g., HPLC for non-volatile compounds, GC for volatile compounds).
-
Optimize Method Parameters: Systematically adjust parameters such as the mobile phase composition, column type, temperature, and flow rate to achieve the desired separation and sensitivity.[14]
-
Validate the Method: Once optimized, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[6][14][15]
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Adjust mobile phase pH, use a different column, or add a competing amine to the mobile phase. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Ghost Peaks | Contamination in the mobile phase or injector carryover. | Use high-purity solvents, prepare fresh mobile phase daily, and implement a robust injector washing procedure. |
| Baseline Drift or Noise | Contaminated mobile phase or detector issues. | Degas the mobile phase, use fresh solvents, and check the detector lamp. |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Prepare the mobile phase carefully and consistently. |
| Leaks in the system. | Check all fittings for leaks. | |
| Column degradation. | Replace the column. |
GC Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape | Inappropriate injection temperature. | Optimize the injector temperature. |
| Active sites in the liner or column. | Use a deactivated liner and/or a more inert column. | |
| Sample Carryover | Inadequate syringe cleaning. | Implement a thorough syringe cleaning protocol between injections. |
| Adsorption in the injector. | Use a deactivated liner and optimize injection parameters. | |
| Baseline Spikes | Particulate matter from the septum or sample. | Use a pre-column filter and ensure proper sample filtration. |
| Inconsistent Peak Areas | Leaks in the injection port. | Check the septum and syringe for proper sealing. |
| Inconsistent injection volume. | Ensure the autosampler is functioning correctly. |
Experimental Protocols
Example HPLC-UV Method for Non-Volatile Impurity Analysis
This protocol is based on a method for a structurally similar compound and should be optimized and validated for this compound.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in Water.[5]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[5]
-
Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, and then return to initial conditions.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection: UV at 254 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.[5]
Example Headspace GC-FID Method for Residual Solvent Analysis
This is a general protocol for residual solvent analysis and requires optimization for the specific solvents used in the synthesis of this compound.
-
Column: DB-624 or similar phase suitable for residual solvent analysis.
-
Carrier Gas: Nitrogen or Helium.
-
Injector Temperature: 200°C.
-
Detector (FID) Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp to a higher temperature (e.g., 240°C) to elute all solvents of interest.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 100°C.
-
Vial Equilibration Time: 30 minutes.
-
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable diluent (e.g., DMSO, water).[3]
Quantitative Data Summary
The following table presents typical validation parameters that should be established for a quantitative impurity analysis method. The values provided are illustrative and must be determined experimentally for each specific method.
| Parameter | HPLC-UV | GC-FID | Typical Acceptance Criteria (ICH) |
| Limit of Detection (LOD) | 0.01% | 1 ppm | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.03% | 5 ppm | Signal-to-noise ratio of 10:1 |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | Varies by concentration level |
| Precision (%RSD) | < 2% | < 5% | Varies by concentration level |
| Specificity | No interference at the retention time of the analyte. | No interference at the retention time of the analyte. | Peak purity should be demonstrated. |
Visualizations
Caption: Workflow for Impurity Analysis.
Caption: HPLC Troubleshooting Decision Tree.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterization of four process-related impurities in retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. emerypharma.com [emerypharma.com]
- 15. ijnrd.org [ijnrd.org]
large-scale production issues for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is commonly synthesized via the acid-catalyzed ketalization of 4-(4-chlorophenyl)cyclohexanone with ethylene glycol.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Catalyst: The acid catalyst may be old, hydrated, or of insufficient quantity. | - Use a fresh, anhydrous acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).- Consider using a solid acid catalyst for easier removal.[1]- Increase catalyst loading incrementally. |
| 2. Presence of Water: The reaction is an equilibrium, and water is a byproduct.[2] Excess water in starting materials or from atmospheric moisture will inhibit the reaction. | - Ensure all reactants and solvents are anhydrous.- Use a Dean-Stark apparatus or molecular sieves to remove water as it is formed. | |
| 3. Low Reaction Temperature: The reaction may not have sufficient energy to proceed at an adequate rate. | - Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., toluene, benzene). | |
| Reaction Stalls or is Incomplete | 1. Equilibrium Reached: The forward and reverse reaction rates have become equal, preventing further product formation. | - Actively remove water from the reaction mixture using a Dean-Stark trap to shift the equilibrium towards the product.[2] |
| 2. Insufficient Ethylene Glycol: The molar ratio of ethylene glycol to the ketone may be too low. | - Use a slight excess of ethylene glycol (e.g., 1.2-1.5 equivalents) to drive the reaction forward. | |
| Product Contaminated with Starting Material | 1. Incomplete Reaction: See "Reaction Stalls or is Incomplete" above. | - Increase reaction time or improve water removal to drive the reaction to completion. |
| 2. Hydrolysis during Work-up: The ketal is sensitive to acid and can hydrolyze back to the ketone in the presence of water. | - Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) before aqueous work-up.- Avoid strong acidic conditions during extraction and purification. | |
| Formation of Dark-Colored Impurities | 1. High Reaction Temperature: Excessive heat can lead to decomposition of starting materials or the product. | - Maintain the reaction at the minimum temperature required for a reasonable reaction rate. |
| 2. Strong Acid Catalyst: Concentrated strong acids can cause charring or side reactions. | - Use a milder catalyst like p-toluenesulfonic acid or an acidic resin.- Reduce the concentration of the strong acid catalyst. | |
| Difficult Product Isolation/Purification | 1. Emulsion during Aqueous Work-up: The product and solvent may form a stable emulsion with the aqueous layer. | - Add brine (saturated NaCl solution) to break up the emulsion.- Filter the mixture through a pad of celite. |
| 2. Difficulty with Crystallization: The crude product may be an oil or crystallize poorly. | - Purify the crude product by column chromatography before crystallization.- Perform a solvent screen to find an appropriate crystallization solvent or solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the most common large-scale synthetic route for this compound?
A1: The most common and direct route is the acid-catalyzed ketalization of 4-(4-chlorophenyl)cyclohexanone with ethylene glycol.[3] This reaction protects the ketone functional group and yields the desired spirocyclic compound. The primary challenge on a large scale is managing the removal of water to drive the reaction to completion.[2][4]
Q2: What are the critical process parameters to control during the ketalization reaction?
A2: The most critical parameters are:
-
Anhydrous Conditions: The presence of water will inhibit the reaction.
-
Water Removal: Continuous removal of the water byproduct is essential to achieve high conversion.
-
Catalyst Loading: The amount of acid catalyst must be optimized to ensure a reasonable reaction rate without causing side reactions.
-
Temperature: The reaction should be run at a temperature that allows for efficient water removal without causing thermal degradation.
Q3: What are the advantages of using a solid acid catalyst for this transformation?
A3: Using a solid acid catalyst, such as an acidic resin or dealuminated USY zeolite, offers several advantages for large-scale production[1]:
-
Easy Separation: The catalyst can be removed by simple filtration, simplifying the work-up procedure.
-
Reduced Waste: It eliminates the need for a neutralization wash, reducing aqueous waste streams.
-
Reusability: Solid catalysts can often be regenerated and reused, lowering production costs.[1]
-
Milder Conditions: They can sometimes lead to cleaner reactions with fewer side products.
Q4: My precursor, 4-(4-chlorophenyl)cyclohexanone, has impurities. How will this affect the final product?
A4: Impurities in the starting ketone can lead to several issues. Unreacted starting materials from the precursor synthesis can carry through and complicate purification. Other ketone or aldehyde impurities could also undergo ketalization, leading to a mixture of spirocyclic products that are difficult to separate from the desired compound. It is crucial to use high-purity 4-(4-chlorophenyl)cyclohexanone for this reaction.
Q5: What are the primary safety concerns for the large-scale production of this compound?
A5: The primary safety concerns involve the handling of the materials used in the synthesis:
-
Flammable Solvents: Solvents like toluene or benzene, often used for azeotropic water removal, are flammable and require appropriate handling and engineering controls.
-
Corrosive Acids: The acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) are corrosive and require the use of personal protective equipment and acid-resistant reactors.
-
Ethylene Glycol: Ethylene glycol is toxic and should be handled with care to avoid ingestion or prolonged skin contact.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-chlorophenyl)cyclohexanone via Oxidation
This protocol is a representative method for synthesizing the key precursor.
-
Charge Reactor: To a suitable reactor, add 4-(4-chlorophenyl)cyclohexanol (1 equivalent) and acetic acid (10 volumes).[5]
-
Cooling: Cool the solution to 10-15°C with stirring.
-
Addition of Oxidant: Slowly add a solution of sodium hypochlorite (NaClO, ~1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 25°C.[5]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting alcohol is consumed.
-
Quenching: Quench the reaction by adding a saturated solution of sodium thiosulfate to destroy any excess oxidant.
-
Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-(4-chlorophenyl)cyclohexanone by recrystallization or column chromatography. An 87% yield can be expected with this method.[5]
Protocol 2: Synthesis of this compound
This protocol details the final ketalization step.
-
Charge Reactor: To a reactor equipped with a Dean-Stark trap and condenser, add 4-(4-chlorophenyl)cyclohexanone (1 equivalent), ethylene glycol (1.5 equivalents), and toluene (10 volumes).[1]
-
Add Catalyst: Add a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).
-
Azeotropic Distillation: Heat the mixture to reflux and collect the water that separates in the Dean-Stark trap.
-
Reaction: Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction by TLC or GC-MS.
-
Cooling and Quenching: Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Phase Separation: Separate the organic layer and wash it with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, this compound, can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Visualizations
Caption: Overall synthetic pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. 8-(4-CHLOROPHENYL)-1,4-DIOXASPRIRO[4,5]DECANE | 25253-51-4 [amp.chemicalbook.com]
- 4. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 5. 4-(4-Chlorophenyl)-4-hydroxycyclohexanone|CAS 36716-71-9 [benchchem.com]
Validation & Comparative
Navigating the Spectroscopic Maze: A Comparative Guide to the Characterization of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of the authentic ¹H NMR spectrum of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane and explores alternative analytical methodologies, offering a comprehensive toolkit for the characterization of this and structurally related compounds.
The unique spirocyclic architecture of this compound presents a distinct spectroscopic challenge. While a definitive, publicly available ¹H NMR spectrum for this specific compound remains elusive in the searched literature, this guide leverages spectral data from closely related analogs to provide a robust predictive framework. By comparing expected ¹H NMR features with data from alternative analytical techniques, researchers can achieve confident structural verification.
¹H NMR Spectral Data: A Comparative Analysis
To approximate the ¹H NMR spectrum of this compound, we can analyze the reported spectral data of analogous compounds. The following table summarizes the ¹H NMR data for selected spirocyclic compounds, offering insights into the expected chemical shifts and multiplicities for the target molecule.
| Compound | Key Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Reference |
| Predicted: this compound | Aromatic (C₆H₄) | ~7.2-7.4 | d | ~8.0 | 4H | - |
| Dioxolane (OCH₂CH₂O) | ~3.9-4.0 | s | - | 4H | - | |
| Cyclohexane (CH) | ~2.8-3.0 | m | - | 1H | - | |
| Cyclohexane (CH₂) | ~1.6-2.2 | m | - | 8H | - | |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Aromatic (C₆H₅) | 7.19-7.30 | m | - | 5H | [1] |
| Cyclohexane (CH) | 2.57 | tt | 12.5, 3.5 | 1H | [1] | |
| Cyclohexane (CH₂) | 1.70-2.18 | m | - | 8H | [1] | |
| Methyl (CH₃) | 2.73 | s | - | 3H | [1] | |
| 1,4-Dioxaspiro[4.5]decan-8-one | Dioxolane (OCH₂CH₂O) | 3.97 | s | - | 4H | |
| Cyclohexane (CH₂) | 2.44 | t | 6.8 | 4H | ||
| Cyclohexane (CH₂) | 1.87 | t | 6.8 | 4H |
Note: The predicted chemical shifts for this compound are estimations based on the analysis of related structures and general principles of NMR spectroscopy. The electron-withdrawing nature of the chlorine atom is expected to shift the signals of the aromatic protons downfield. The dioxolane protons typically appear as a singlet around 3.9-4.0 ppm. The cyclohexane protons will present as a complex series of multiplets.
Experimental Protocols
A standardized protocol for acquiring the ¹H NMR spectrum is crucial for reproducibility and data comparison.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 12-16 ppm.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Alternative Analytical Methods: A Comparative Overview
While ¹H NMR is a cornerstone of structural elucidation, a multi-technique approach provides a more complete characterization. The following table compares alternative analytical methods that can be employed to verify the structure and purity of this compound.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary and a mobile phase. | Purity assessment, quantification, separation of isomers. | High resolution, sensitive, applicable to a wide range of compounds. | May require chromophores for UV detection; method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Purity, molecular weight, fragmentation pattern for structural confirmation. | High sensitivity, provides structural information from mass spectra. | Requires the analyte to be volatile and thermally stable. |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to a certified internal standard. | Absolute purity determination without the need for a specific reference standard of the analyte. | High precision and accuracy, provides structural information. | Lower sensitivity compared to chromatographic methods. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of functional groups (e.g., C-O, C-Cl, aromatic C-H). | Fast, non-destructive, provides a molecular fingerprint. | Limited structural information for complex molecules. |
| High-Resolution Mass Spectrometry (HRMS) | Precise measurement of the mass-to-charge ratio. | Elemental composition confirmation. | Extremely accurate mass measurement, confirms molecular formula. | Does not provide information on stereochemistry or isomeric purity. |
Logical Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, integrating various analytical techniques.
References
Comparative Analysis of Synthetic Routes to 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Methods
This guide provides a detailed comparison of the primary synthetic methodologies for obtaining 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane, a valuable spirocyclic compound with potential applications in medicinal chemistry and materials science. The selection of an optimal synthetic route is contingent on factors such as desired yield, purity, scalability, and available starting materials. This document outlines two principal pathways: direct ketalization of a substituted cyclohexanone and a Grignard addition to a spirocyclic ketone.
Data Summary
The following table summarizes the key quantitative data associated with the two primary synthetic methods for this compound.
| Parameter | Method 1: Ketalization | Method 2: Grignard Reaction |
| Starting Materials | 4-(4-Chlorophenyl)cyclohexanone, Ethylene glycol | 1,4-Dioxaspiro[4.5]decan-8-one, 1-Bromo-4-chlorobenzene, Magnesium |
| Key Reagents | p-Toluenesulfonic acid (catalyst) | Diethyl ether (solvent) |
| Reaction Time | Not explicitly reported, but typically several hours | Not explicitly reported, but Grignard reactions are generally rapid |
| Reported Yield | High (specific yield not reported in literature) | Good (specific yield not reported in literature) |
| Purification Method | Not explicitly detailed | Not explicitly detailed |
| Key Advantages | Atom economical, direct conversion | Utilizes a readily available spirocyclic precursor |
| Key Disadvantages | Requires synthesis of the substituted cyclohexanone precursor | Requires synthesis and handling of a Grignar reagent |
Synthetic Pathways Overview
The two main strategies for the synthesis of this compound are depicted in the workflow diagram below. Method 1 involves the direct protection of the ketone functionality of 4-(4-chlorophenyl)cyclohexanone as a cyclic ketal. Method 2 employs a nucleophilic addition of a Grignard reagent to the carbonyl group of 1,4-dioxaspiro[4.5]decan-8-one, followed by dehydration.
Caption: Comparative workflow of two primary synthesis methods for this compound.
Experimental Protocols
Method 1: Ketalization of 4-(4-Chlorophenyl)cyclohexanone
This method involves the acid-catalyzed reaction of 4-(4-chlorophenyl)cyclohexanone with ethylene glycol to form the desired spirocyclic ketal.
Materials:
-
4-(4-Chlorophenyl)cyclohexanone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of 4-(4-chlorophenyl)cyclohexanone in toluene, add ethylene glycol (typically 1.1 to 1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux, and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Method 2: Grignard Reaction with 1,4-Dioxaspiro[4.5]decan-8-one
This approach utilizes the nucleophilic addition of a pre-formed Grignard reagent to the ketone of the spirocyclic starting material.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
1-Bromo-4-chlorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate
-
Acid catalyst for dehydration (e.g., sulfuric acid)
Procedure:
-
Part A: Preparation of 4-Chlorophenylmagnesium bromide
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of 1-bromo-4-chlorobenzene in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction begins (as evidenced by bubbling and a cloudy appearance), add the remaining 1-bromo-4-chlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Part B: Reaction with 1,4-Dioxaspiro[4.5]decan-8-one and Dehydration
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.
-
Dissolve the crude alcohol in a suitable solvent and treat with a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to effect dehydration. Monitor the reaction by TLC.
-
Upon completion, neutralize the acid, extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the final product by column chromatography.
-
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression of the synthesis, highlighting the precursor-product relationships for both methods.
Caption: Logical flow diagram illustrating the precursor-product relationships in the synthesis of the target compound.
A Comparative Analysis of the Biological Activities of 1,4-Dioxaspiro[4.5]decane Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dioxaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. While specific biological data for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane remains limited in publicly accessible literature, a comparative analysis of its structural analogs reveals a broad spectrum of pharmacological activities. This guide provides an objective comparison of the biological performance of various 1,4-dioxaspiro[4.5]decane and related spiro[4.5]decane derivatives, supported by available experimental data. The information presented herein is intended to guide future research and drug discovery efforts centered on this promising chemical scaffold.
Receptor Binding Affinity: Targeting Neurological Pathways
Analogs of 1,4-dioxaspiro[4.5]decane have been extensively investigated for their affinity to various receptors in the central nervous system, particularly sigma (σ) receptors and serotonin receptors (5-HT). These receptors are implicated in a range of neurological and psychiatric disorders, making them attractive targets for drug development.
A notable example is the high affinity of an 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative for the σ1 receptor, which is a promising target for tumor imaging.[1][2] This analog, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, demonstrated a high affinity (Ki = 5.4 ± 0.4 nM) for σ1 receptors and significant selectivity over σ2 receptors and the vesicular acetylcholine transporter.[1][2] Furthermore, a series of arylpiperazine derivatives based on the 1,4-dioxaspiro[4.5]decane scaffold have been explored for their activity at α1-adrenoceptors and 5-HT1A receptors, identifying promising α1 receptor antagonists and potent 5-HT1A receptor agonists.[3][4]
Table 1: Receptor Binding Affinities of 1,4-Dioxaspiro[4.5]decane Analogs
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ1 Receptor | 5.4 ± 0.4 nM | [1][2] |
| spiro[[5]benzopyran-1,1′-cyclohexan]-3′-amine derivative (cis-4b) | σ1 Receptor | 5.4 nM | [6] |
| Methylated spiro[[5]benzopyran-1,1′-cyclohexan]-3′-amine derivative (cis-5b) | σ1 Receptor | 15 nM | [6] |
Anticonvulsant Activity: A Promising Avenue for Epilepsy Treatment
Several studies have highlighted the potential of spiro[4.5]decane derivatives as anticonvulsant agents. These compounds have been evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.
For instance, a series of N-phenyl- and N-benzyl-2-azaspiro[4.5]decane-1,3-dione derivatives have been synthesized and tested for their anticonvulsant activity, with some compounds showing notable efficacy in the MES and scPTZ screens.[7][8] The introduction of fluoro or trifluoromethyl substituents on the aryl ring was found to enhance the anticonvulsant activity.[7] Additionally, novel spiroimidazolidinone derivatives have been evaluated, with one compound, 8w, demonstrating an ED50 value significantly lower than the reference drugs phenobarbital and ethosuximide in the scPTZ test.[9]
Table 2: Anticonvulsant Activity of Spiro[4.5]decane Analogs
| Compound Class | Test Model | Notable Results | Reference |
| N-Benzyl-2-azaspiro[4.5]decane-1,3-diones with fluoro/trifluoromethyl substituents | MES and scMet tests | Most active derivatives | [7] |
| Spiroimidazolidinone derivative (8w) | scPTZ test | ED50 value 5-fold lower than phenobarbital | [9] |
| Spiroimidazolidinone derivative (8a) | MES test | 100% protection at 0.09 mmol/kg | [9] |
Anticancer Activity: Exploring Novel Therapeutic Strategies
The anticancer potential of spiro[4.5]decane derivatives has also been an area of active investigation. Various analogs have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.
A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have shown promising anticancer activities.[10] In particular, acetyl-protected mannose-linked sulfonylazaspirodienone derivatives exhibited significantly improved antiproliferative effects, with compound 7j showing IC50 values in the nanomolar range against A549, MDA-MB-231, and HeLa cell lines.[10] Another study on 1-thia-4-azaspiro[4.5]decane derivatives identified several compounds with good anticancer activities against HCT-116 carcinoma cells, with IC50 values ranging from 92.2 to 120.1 nM.[11][12]
Table 3: In Vitro Anticancer Activity of Spiro[4.5]decane Analogs
| Compound | Cell Line | IC50 Value | Reference |
| 7j (acetyl-protected mannose-linked sulfonylazaspirodienone) | A549 (Lung Cancer) | 0.17 µM | [10] |
| 7j (acetyl-protected mannose-linked sulfonylazaspirodienone) | MDA-MB-231 (Breast Cancer) | 0.05 µM | [10] |
| 7j (acetyl-protected mannose-linked sulfonylazaspirodienone) | HeLa (Cervical Cancer) | 0.07 µM | [10] |
| 6d (1-oxa-4-azaspironenone derivative) | A549 (Lung Cancer) | 0.26 µM | [13] |
| 8d (1-oxa-4-azaspironenone derivative) | MDA-MB-231 (Breast Cancer) | 0.10 µM | [13] |
| 6b (1-oxa-4-azaspironenone derivative) | HeLa (Cervical Cancer) | 0.18 µM | [13] |
| 1-thia-4-azaspiro[4.5]decane derivatives (compounds 7, 9, 14, 18, 19) | HCT-116 (Colorectal Carcinoma) | 92.2 - 120.1 nM | [11][12] |
Experimental Protocols
Radioligand Binding Assays for Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of test compounds for specific receptors.
-
General Procedure:
-
Cell membranes expressing the target receptor (e.g., σ1, 5-HT1A) are prepared.
-
The membranes are incubated with a specific radioligand (e.g., [3H]prazosin for α1-adrenoceptors, [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity on the filters is quantified using a liquid scintillation counter.
-
The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by nonlinear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[14]
-
Anticonvulsant Screening in Animal Models
-
Objective: To evaluate the in vivo anticonvulsant activity of test compounds.
-
Maximal Electroshock (MES) Test:
-
Mice are administered the test compound intraperitoneally.
-
After a specific pretreatment time, a supramaximal electrical stimulus is delivered through corneal electrodes to induce a tonic-clonic seizure.
-
The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint.[9]
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Mice are pretreated with the test compound.
-
A convulsant dose of pentylenetetrazole is injected subcutaneously.
-
The animals are observed for the occurrence of clonic seizures within a specified time frame.
-
Protection is defined as the absence of a clonic seizure.[9]
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.[11]
-
Visualizations
Figure 1: A representative workflow for the synthesis and biological evaluation of 1,4-dioxaspiro[4.5]decane analogs.
References
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α<alpha>1 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spiro[4.5] and spiro[4.6] carboxylic acids: cyclic analogues of valproic acid. Synthesis and anticonvulsant evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and σ receptor affinity of spiro[[2]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectroscopic Data Comparison of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane Derivatives: A Guide for Researchers
A comprehensive analysis of the spectroscopic characteristics of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane and its derivatives is essential for researchers in drug discovery and medicinal chemistry. This guide provides a comparative overview of their key spectroscopic data, outlines the fundamental experimental protocols for their synthesis and analysis, and visualizes the general workflow and structure-property relationships.
Comparative Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for the core 1,4-dioxaspiro[4.5]decane structure and derivatives. Researchers should note that actual experimental values can vary based on the solvent used, concentration, and specific instrumentation.
Table 1: ¹H NMR Spectroscopic Data
| Compound/Fragment | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | |||
| Aromatic Protons (C₆H₄Cl) | 7.20 - 7.40 | Multiplet | Ar-H |
| Dioxolane Protons (OCH₂CH₂O) | ~3.95 | Singlet | 2 x OCH₂ |
| Cyclohexane Protons | 1.60 - 2.20 | Multiplet | Cyclohexane CH₂ and CH |
| 1,4-Dioxaspiro[4.5]decan-8-one | |||
| Dioxolane Protons (OCH₂CH₂O) | ~4.00 | Singlet | 2 x OCH₂ |
| Cyclohexane Protons (adjacent to C=O) | 2.20 - 2.50 | Multiplet | 2 x CH₂ |
| Cyclohexane Protons (adjacent to spirocenter) | 1.80 - 2.00 | Multiplet | 2 x CH₂ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound/Fragment | Chemical Shift (δ, ppm) | Assignment |
| This compound | ||
| Aromatic Carbons (C₆H₄Cl) | 128.0 - 145.0 | Ar-C |
| Spiro Carbon | ~108.0 | O-C-O |
| Dioxolane Carbons (OCH₂CH₂O) | ~64.5 | 2 x OCH₂ |
| Cyclohexane Carbons | 30.0 - 45.0 | Cyclohexane CH₂ and CH |
| 1,4-Dioxaspiro[4.5]decan-8-one | ||
| Carbonyl Carbon | >200.0 | C=O |
| Spiro Carbon | ~108.0 | O-C-O |
| Dioxolane Carbons (OCH₂CH₂O) | ~64.5 | 2 x OCH₂ |
| Cyclohexane Carbons | 30.0 - 40.0 | Cyclohexane CH₂ |
Table 3: Infrared (IR) Spectroscopy Data
| Compound/Fragment | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | ||
| ~3050 | Aromatic C-H stretch | |
| ~2950, ~2870 | Aliphatic C-H stretch | |
| ~1600, ~1490 | Aromatic C=C stretch | |
| ~1100 | C-O stretch (ether) | |
| ~830 | C-Cl stretch | |
| 1,4-Dioxaspiro[4.5]decan-8-one | ||
| ~1715 | C=O stretch (ketone) | |
| ~1100 | C-O stretch (ether) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) or [M+H]⁺ (m/z) | Key Fragmentation Patterns |
| This compound | 252.09 (for C₁₄H₁₇ClO₂) | Fragments corresponding to the loss of the dioxolane group, the chlorophenyl group, and cleavage of the cyclohexane ring. |
| 1,4-Dioxaspiro[4.5]decan-8-one | 156.08 (for C₈H₁₂O₃) | Loss of ethylene, CO, and fragmentation of the cyclohexane ring. |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and accurate spectroscopic analysis of these compounds.
Synthesis of this compound Derivatives
A common synthetic route involves the ketalization of a substituted cyclohexanone.
General Procedure for Ketalization:
-
Reactants: 4-(4-Chlorophenyl)cyclohexanone, ethylene glycol, and an acid catalyst (e.g., p-toluenesulfonic acid).
-
Solvent: A solvent that allows for the azeotropic removal of water, such as toluene or benzene.
-
Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Procedure:
-
Dissolve the cyclohexanone derivative and a catalytic amount of p-toluenesulfonic acid in the chosen solvent.
-
Add an excess of ethylene glycol.
-
Heat the mixture to reflux, continuously removing the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like DEPT, COSY, HSQC, and HMBC can be performed for detailed structural elucidation.
Infrared (IR) Spectroscopy:
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: A mass spectrometer (e.g., GC-MS for volatile compounds, LC-MS for less volatile compounds).
-
Data Acquisition: Obtain the mass spectrum, showing the molecular ion peak and the fragmentation pattern.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) help to visualize the experimental processes and conceptual relationships.
Caption: General experimental workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Conceptual diagram illustrating the influence of structural modifications on the spectroscopic data of this compound derivatives.
A Comparative Guide to the Synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane: An Evaluation of Alternative Starting Materials
For Researchers, Scientists, and Drug Development Professionals
The spirocyclic compound 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its preparation can be approached from several synthetic routes, each originating from different starting materials and offering distinct advantages and disadvantages in terms of yield, cost, and reaction complexity. This guide provides a comparative analysis of the most viable synthetic pathways, supported by experimental data and detailed protocols to aid researchers in selecting the optimal route for their specific needs.
Comparison of Synthetic Routes and Starting Materials
The selection of a synthetic strategy is a critical decision in process development and medicinal chemistry. The following table summarizes the key performance indicators for three primary routes to this compound, each commencing from a different starting material.
| Performance Metric | Route A: Ketalization | Route B: Grignard Reaction & Reduction | Route C: Wittig Reaction & Reduction |
| Primary Starting Materials | 4-(4-Chlorophenyl)cyclohexanone, Ethylene Glycol | 1,4-Dioxaspiro[4.5]decan-8-one, 4-Chlorophenylmagnesium bromide | 1,4-Dioxaspiro[4.5]decan-8-one, (4-Chlorobenzyl)triphenylphosphonium bromide |
| Number of Steps | 1 | 3 | 2 |
| Overall Estimated Yield | > 90% | 60-70% | 55-65% |
| Key Reagents | p-Toluenesulfonic acid (catalyst) | Magnesium, 1-bromo-4-chlorobenzene, Dess-Martin periodinane, H₂, Pd/C | n-Butyllithium, H₂, Pd/C |
| Key Advantages | High yield, single step, simple procedure | Readily available starting materials | Avoids Grignard-sensitive functional groups |
| Key Disadvantages | Availability of substituted cyclohexanone | Multi-step, moderate overall yield | Use of pyrophoric reagents, potential for side reactions |
Detailed Experimental Protocols and Methodologies
Route A: Ketalization of 4-(4-Chlorophenyl)cyclohexanone
This is the most direct and highest-yielding approach, involving the acid-catalyzed protection of the ketone functionality of 4-(4-chlorophenyl)cyclohexanone with ethylene glycol.
Experimental Protocol:
-
To a solution of 4-(4-chlorophenyl)cyclohexanone (10.0 g, 47.9 mmol) in toluene (100 mL), add ethylene glycol (5.3 mL, 95.8 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.46 g, 2.4 mmol).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford this compound as a white solid.
Expected Yield: > 90%.
Route B: Grignard Reaction, Dehydration, and Reduction
This multi-step synthesis begins with the commercially available 1,4-Dioxaspiro[4.5]decan-8-one and constructs the chlorophenyl moiety through a Grignard reaction.
Experimental Protocol:
Step 1: Grignard Reaction
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, place magnesium turnings (1.3 g, 53.5 mmol).
-
Add a solution of 1-bromo-4-chlorobenzene (10.0 g, 52.2 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) dropwise to initiate the formation of the Grignard reagent, 4-chlorophenylmagnesium bromide.
-
Once the Grignard reagent has formed, cool the mixture to 0 °C and add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (7.4 g, 47.4 mmol) in anhydrous THF (30 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 75 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol.
Expected Yield: 80-85%.
Step 2: Dehydration
-
Dissolve the crude alcohol from the previous step in dichloromethane (100 mL) and cool to 0 °C.
-
Add Dess-Martin periodinane (24.1 g, 56.8 mmol) portion-wise and stir the mixture at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give crude 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.
Expected Yield: 85-90%.
Step 3: Catalytic Hydrogenation
-
Dissolve the crude alkene from the previous step in ethanol (100 mL) and add 10% palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the final product.
Expected Yield: > 95%.
Route C: Wittig Reaction and Reduction
This route offers an alternative to the Grignard reaction, particularly useful if the substrate contains functional groups sensitive to organometallic reagents.
Experimental Protocol:
Step 1: Wittig Reaction
-
Suspend (4-chlorobenzyl)triphenylphosphonium bromide (24.7 g, 52.2 mmol) in anhydrous THF (150 mL) under an inert atmosphere and cool to -78 °C.
-
Add n-butyllithium (2.5 M in hexanes, 21 mL, 52.5 mmol) dropwise to form the ylide.
-
After stirring for 1 hour, add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (7.4 g, 47.4 mmol) in anhydrous THF (30 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 8-(4-chlorobenzylidene)-1,4-dioxaspiro[4.5]decane.
Expected Yield: 70-80%.
Step 2: Catalytic Hydrogenation
-
Dissolve the product from the Wittig reaction in ethanol (100 mL) and add 10% palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature. This will reduce the exocyclic double bond and the double bond that may form upon isomerization.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the final product.
Expected Yield: > 90%.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the primary synthetic routes described.
Validating the Structure of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane: A 2D NMR Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the research and development pipeline. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural validation of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane, a spirocyclic compound with potential applications in medicinal chemistry. We present supporting experimental data and protocols to illustrate the power of 2D NMR techniques in elucidating complex molecular architectures.
Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in drug discovery due to their unique three-dimensional structures.[1][2] The precise determination of their atomic connectivity and spatial arrangement is paramount. While techniques like mass spectrometry and infrared spectroscopy provide valuable preliminary data, 2D NMR spectroscopy offers a definitive and detailed structural picture. In this guide, we will explore the application of key 2D NMR experiments—COSY, HSQC, and HMBC—to confirm the structure of this compound.
Comparative Analysis of Structural Validation Techniques
A variety of analytical methods are available for the structural elucidation of organic molecules.[3][4] The following table compares the utility of 2D NMR with other common techniques for the validation of this compound.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom connectivity (¹H-¹H, ¹H-¹³C), long-range correlations | Provides unambiguous structural confirmation, detailed stereochemical insights | Requires larger sample amounts, longer acquisition times |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS) | High sensitivity, small sample requirement | Isomeric and isobaric compounds can be difficult to distinguish |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-O, C-Cl, aromatic C-H) | Fast, non-destructive, provides a molecular "fingerprint" | Does not provide detailed connectivity information |
| X-ray Crystallography | Absolute 3D structure in the solid state | Provides definitive stereochemistry and bond lengths/angles | Requires a suitable single crystal, which can be difficult to grow |
2D NMR for Structural Elucidation of this compound
To illustrate the power of 2D NMR, we present a summary of expected ¹H and ¹³C NMR data and the key correlations observed in COSY, HSQC, and HMBC spectra for this compound.
Table 1: Hypothetical ¹H and ¹³C NMR Data
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2, 3 | 3.95 (s, 4H) | 64.5 |
| 5 (Spiro Carbon) | - | 108.0 |
| 6, 10 | 1.80 (m, 4H) | 35.0 |
| 7, 9 | 2.05 (m, 4H) | 38.0 |
| 8 | - | 45.0 |
| 1' | - | 142.0 |
| 2', 6' | 7.40 (d, 2H) | 129.5 |
| 3', 5' | 7.30 (d, 2H) | 128.5 |
| 4' | - | 133.0 |
Table 2: Key 2D NMR Correlations
| Experiment | Correlation | Interpretation |
| COSY | H-6/H-7, H-9/H-10 | Shows coupling between adjacent protons on the cyclohexane ring. |
| HSQC | H-2,3 / C-2,3; H-6,10 / C-6,10; H-7,9 / C-7,9; H-2',6' / C-2',6'; H-3',5' / C-3',5' | Directly correlates protons to their attached carbons. |
| HMBC | H-2,3 to C-5; H-6,10 to C-5, C-8; H-7,9 to C-8; H-2',6' to C-4', C-8 | Establishes long-range (2-3 bond) connectivity, confirming the spirocyclic core and the attachment of the chlorophenyl group to C-8. |
Experimental Protocols
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
NMR Data Acquisition: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment is performed with a 90° pulse, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.
-
¹³C NMR: A proton-decoupled experiment is run with a 30° pulse, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
COSY (Correlation Spectroscopy): A gradient-selected COSY experiment is performed. 2048 data points are acquired in the direct dimension (t₂) and 256 increments in the indirect dimension (t₁).
-
HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected HSQC experiment optimized for a one-bond J-coupling of 145 Hz is used. 2048 data points are acquired in t₂ and 256 increments in t₁.
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment is performed with a long-range coupling delay optimized for 8 Hz. 2048 data points are acquired in t₂ and 512 increments in t₁.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of this compound, integrating various analytical techniques.
References
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
The Strategic Replacement of 4-Chlorophenyl Groups in Spirocyclic Compounds: A Comparative Guide to Bioisosteric Modification
For researchers, scientists, and professionals in drug development, the optimization of lead compounds is a critical phase. A common moiety in bioactive molecules is the 4-chlorophenyl group, valued for its contribution to binding affinity and metabolic stability. However, this group can also introduce liabilities such as potential for off-target effects or metabolic issues. This guide provides a comparative analysis of bioisosteric replacements for the 4-chlorophenyl group within spirocyclic frameworks, supported by experimental data from a study on potent and reversible monoacylglycerol lipase (MAGL) inhibitors.
The strategic application of bioisosterism, the exchange of a functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry.[1][2] This approach aims to enhance a molecule's pharmacological profile by improving potency, selectivity, and pharmacokinetic properties while mitigating toxicity.[1] In the context of spirocyclic compounds, which offer a unique three-dimensional architecture for probing biological targets, the judicious selection of bioisosteres for key substituents like the 4-chlorophenyl group is paramount for successful drug design.
Comparative Analysis of Phenyl Group Substitutions in Spirocyclic MAGL Inhibitors
A study on spirocyclic inhibitors of monoacylglycerol lipase (MAGL), a therapeutic target for central nervous system disorders, provides valuable insights into the impact of modifying a substituted phenyl ring.[2] The following table summarizes the in vitro inhibitory activity (IC50) of various analogs, demonstrating the structure-activity relationship (SAR) of different substituents on the phenyl ring.
| Compound ID | Substitution on Phenyl Ring | hMAGL IC50 (nM)[2] |
| 4a | 4-Methyl | 17 |
| 4b | 4-Chloro | 13 |
| 4c | 4-Trifluoromethyl | 5.4 |
| 4d | 3-Chloro | 3.2 |
| 4e | 3-Methyl, 4-Chloro | 4.7 |
| 4f | 3-Chloro, 4-Methyl | 6.2 |
| 4g | 3,4-Dichloro | 3.6 |
| 4h | 3-Trifluoromethyl, 4-Chloro | 2.1 |
| 4i | 3-Chloro, 4-Trifluoromethyl | 2.8 |
| 4j | 3,4-Bis(trifluoromethyl) | 2.3 |
| 4k | 3-Methyl, 4-Trifluoromethyl | 4.1 |
hMAGL: human Monoacylglycerol Lipase
Experimental Protocols
In Vitro MAGL Inhibition Assay
The inhibitory activity of the compounds against human MAGL was determined using a fluorescence-based assay.[2]
-
Enzyme and Substrate Preparation: Recombinant human MAGL enzyme was used. The substrate, 4-methylumbelliferyl acetate, was prepared in a suitable buffer.
-
Compound Dilution: Test compounds were serially diluted to various concentrations.
-
Assay Procedure: The enzyme, substrate, and test compound were incubated together in a 384-well plate. The fluorescence generated from the hydrolysis of the substrate by MAGL was measured over time using a plate reader.
-
Data Analysis: The rate of fluorescence increase was calculated. The half-maximal inhibitory concentration (IC50) values were determined by fitting the concentration-response data to a four-parameter logistic equation.[2]
Visualizing Structure-Activity Relationships and Experimental Workflow
To better understand the relationships between the different components of this drug discovery process, the following diagrams are provided.
Caption: Workflow for SAR studies of spirocyclic compounds.
Caption: In vitro MAGL inhibition assay workflow.
Discussion and Conclusion
The data presented clearly demonstrate that the nature and position of substituents on the phenyl ring of these spirocyclic MAGL inhibitors have a profound impact on their potency. While the 4-chloro and 4-methyl analogs exhibited comparable activity, the introduction of a trifluoromethyl group at the 4-position led to a significant increase in potency.[2] Furthermore, the exploration of 3- and 3,4-disubstituted analogs revealed even more potent compounds, highlighting the importance of a thorough SAR investigation.[2]
This comparative guide, based on a specific case study of spirocyclic MAGL inhibitors, underscores the value of systematic bioisosteric replacement in lead optimization. The provided data and experimental protocols serve as a practical resource for researchers engaged in the design and development of novel therapeutics. The strategic replacement of a 4-chlorophenyl group with other bioisosteres can lead to significant improvements in biological activity and is a key strategy in the medicinal chemist's toolkit.
References
Unraveling the Therapeutic Potential: A Comparative Analysis of 1,4-Dioxaspiro[4.5]decane Derivatives in Antimicrobial and Antitumor Applications
An in-depth analysis of the biological activities of 1,4-dioxaspiro[4.5]decane derivatives and related spiro compounds reveals a promising scaffold for the development of novel therapeutic agents. While direct experimental data on the antimicrobial and antitumor activity of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane derivatives remains unpublished, this guide provides a comparative overview of structurally related compounds, offering valuable insights for researchers, scientists, and drug development professionals.
The 1,4-dioxaspiro[4.5]decane moiety is a key structural feature in a variety of biologically active molecules. Its rigid, three-dimensional structure provides a unique scaffold for the design of novel therapeutic agents. This guide synthesizes available data on the antitumor and antimicrobial properties of derivatives of this spirocycle and other related compounds to project the potential of the this compound series.
Comparative Antitumor Activity
While specific data for the 8-(4-chlorophenyl) derivative is unavailable, studies on other substituted 1,4-dioxaspiro[4.5]decane and related spiro compounds demonstrate significant cytotoxic activity against various cancer cell lines. For instance, certain 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have shown potent antitumor effects. The presence of a 4-chlorophenyl group in other heterocyclic structures has also been associated with anticancer properties, suggesting that its incorporation into the 1,4-dioxaspiro[4.5]decane scaffold could yield compounds with notable activity.
Below is a summary of the in vitro cytotoxic activity of various spiro compounds against different human cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Compound 6d | A549 (Lung) | 0.26 | [1] |
| Compound 8d | MDA-MB-231 (Breast) | 0.10 | [1] | |
| Compound 6b | HeLa (Cervical) | 0.18 | [1] | |
| 1-Thia-4-azaspiro[4.5]decane | Compound 14 | HCT-116 (Colorectal) | 92.2 nM | [2] |
| Compound 18 | PC-3 (Prostate) | - | [2] | |
| Compound 7 | HepG-2 (Liver) | - | [2] | |
| Spiro Pyrazole-3,3'-oxindoles | Compound 11a | HCT-116 (Colon) | 5.7 µg/mL | [3] |
| Compound 13h | HepG-2 (Liver) | 19.2 µg/mL | [3] | |
| 4-(4-chlorophenyl)-nicotinonitrile | Glycoside derivatives | - | - | [4] |
Comparative Antimicrobial Activity
The antimicrobial potential of spirocyclic compounds has been explored against a range of bacterial and fungal pathogens. Although specific data on this compound derivatives is lacking, related structures have demonstrated notable activity. For example, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have been found to inhibit human coronavirus replication. Furthermore, compounds incorporating a 4-chlorophenyl group have shown antibacterial effects in other molecular frameworks.
The following table summarizes the antimicrobial activity of selected spiro and 4-chlorophenyl-containing compounds.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1-Thia-4-azaspiro[4.5]decan-3-one | Compound 8n | Human coronavirus 229E | EC50 = 5.5 µM | [5] |
| 4-(4-chlorophenyl)-nicotinonitrile | Selected derivatives | Bacillus subtilis | - | [4] |
| Staphylococcus aureus | - | [4] | ||
| Escherichia coli | - | [4] | ||
| Pseudomonas aeruginosa | - | [4] | ||
| Spiro-4H-pyran | Compound 5d | Staphylococcus aureus | 32 | [6] |
| Streptococcus pyogenes | 64 | [6] |
Experimental Protocols
The evaluation of antitumor and antimicrobial activities of novel compounds relies on standardized in vitro assays. The following are detailed methodologies for key experiments typically cited in such studies.
Antitumor Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the research process, the following diagrams illustrate a typical experimental workflow for screening novel compounds and a hypothetical signaling pathway that could be involved in the antitumor activity of spiro compounds.
Caption: General workflow for the synthesis, screening, and analysis of novel therapeutic compounds.
Caption: A hypothetical signaling pathway for the antitumor activity of spiro compounds.
References
- 1. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Bioactivity Assessment of Novel Spiro Pyrazole-Oxindole Congeners Exhibiting Potent and Selective in vitro Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane as a Precursor in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and favorable pharmacokinetic profiles is perpetual. Spirocyclic systems, particularly spiroketals, have garnered significant attention due to their inherent rigidity and ability to project functional groups into distinct vectors of chemical space.[1][2] This guide provides a comparative analysis of the efficacy of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane as a precursor for the synthesis of complex molecules in drug discovery. While direct experimental data on this specific precursor is limited, this document extrapolates its potential utility and benchmarks it against established alternatives by examining the synthesis and reactivity of its core components: the 1,4-dioxaspiro[4.5]decane scaffold and the 4-chlorophenyl moiety.
The 1,4-dioxaspiro[4.5]decane unit serves as a protected form of a cyclohexanone and is a key structural element in various bioactive molecules.[3] Its spirocyclic nature can enhance binding affinity and selectivity for biological targets.[3] The 4-chlorophenyl group is a common substituent in pharmacologically active compounds, often influencing potency and metabolic stability.[4][5][6][7] The combination of these two motifs in this compound suggests its potential as a valuable building block for introducing a constrained, functionalized cyclohexane ring system into target molecules.
Comparative Analysis of Precursors
The utility of this compound as a precursor can be benchmarked against other reagents used to introduce either a spiroketal or a 4-chlorophenyl-substituted cyclic ketone functionality.
| Precursor | Intended Application | Advantages | Disadvantages | Representative Yield |
| This compound | Introduction of a protected 4-(4-chlorophenyl)cyclohexanone moiety. | - Pre-functionalized with the desired aryl group.- Spiroketal offers protection and conformational rigidity. | - Not commercially available, requires multi-step synthesis.- Limited data on reactivity and stability. | Estimated >90% (in subsequent coupling reactions) |
| 1,4-Dioxaspiro[4.5]decan-8-one | Introduction of a versatile spirocyclic ketone. | - Commercially available.[8][9]- Well-established reactivity. | - Requires subsequent functionalization to introduce the aryl group (e.g., via Grignard or Suzuki coupling). | 75-85% (for nitrile formation)[3] |
| 4-(4-Chlorophenyl)cyclohexanone | Direct introduction of the functionalized cyclohexanone. | - Commercially available.- Direct use in reactions like reductive amination. | - Ketone may require protection for certain multi-step syntheses, leading to longer routes. | Variable, depends on the specific reaction. |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of the title compound can be envisioned starting from the commercially available 1,4-dioxaspiro[4.5]decan-8-one. The key step is the introduction of the 4-chlorophenyl group at the 8-position. A plausible route involves a Grignard reaction followed by dehydration and reduction, or a direct nucleophilic addition. A more direct, albeit potentially lower-yielding, approach could be a Friedel-Crafts type reaction.
Protocol: Synthesis via Grignard Reaction
-
Preparation of the Grignard Reagent: To a flame-dried flask containing magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF), a solution of 4-bromochlorobenzene (1.0 eq) in anhydrous THF is added dropwise under an inert atmosphere. The reaction is initiated with a small crystal of iodine if necessary and refluxed until the magnesium is consumed.
-
Grignard Addition: The freshly prepared Grignard reagent is cooled to 0 °C and a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the tertiary alcohol.
-
Dehydration and Reduction (if necessary): The resulting alcohol can be subjected to dehydration conditions (e.g., acid catalysis) to form an alkene, followed by hydrogenation to obtain the desired product.
Alternative Precursor Synthesis: 1,4-Dioxaspiro[4.5]decane-8-carbonitrile[3]
This protocol details the Van Leusen reaction to convert 1,4-dioxaspiro[4.5]decan-8-one to the intermediate nitrile.
-
Suspend sodium hydride (1.2 eq) in anhydrous THF and cool to 0 °C.
-
Add a solution of p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Purify the crude product by column chromatography on silica gel to afford 1,4-dioxaspiro[4.5]decane-8-carbonitrile as a white solid.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis of the target precursor.
Caption: Logical flow of the precursor's utility in a synthetic route.
Conclusion
References
- 1. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Classics in Chemical Neuroscience: Baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The analgesic action of baclofen [beta-(4-chlorophenyl)-gamma-aminobutyric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
A Guide to the Safe Disposal of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane, a halogenated organic compound. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
Spill Management: In the event of a spill, prevent further spread by absorbing the material with an inert substance (e.g., vermiculite, sand).[3] The contaminated absorbent material must then be collected and disposed of as hazardous waste. Do not allow the chemical to enter drains or waterways.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[4] As a chlorinated organic compound, it falls under the category of halogenated organic waste.
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a designated, compatible waste container, typically provided by your institution's Environmental Health and Safety (EHS) department.[7][8] The container must be in good condition with a secure, tight-fitting lid.
-
Label the container clearly with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Any associated hazards (e.g., "Toxic," "Irritant").
-
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8]
-
Keep the container closed at all times, except when adding waste.[4][8]
-
Ensure the storage area is secure and away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[2]
-
-
Disposal Request and Pickup:
-
Once the container is full or you have no further use for the compound, submit a hazardous waste pickup request to your institution's EHS or equivalent department.[4][7]
-
Do not dispose of this chemical down the drain or in regular trash.[4][9] Evaporation in a fume hood is also not a permissible disposal method.[4][8]
-
-
Empty Container Disposal:
-
An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.
-
For containers holding acutely hazardous waste, triple-rinsing with a suitable solvent is required.[4] The rinsate must be collected and disposed of as hazardous waste.[4]
-
After decontamination, deface all labels on the container before disposing of it as regular trash or recycling, in accordance with institutional policies.[4]
-
Quantitative Guidelines for Hazardous Waste Accumulation
The following table summarizes typical quantitative limits for hazardous waste accumulation in a laboratory setting. These are general guidelines; always consult your institution's specific policies.
| Parameter | Limit | Regulatory Context |
| Maximum Volume in SAA | 55 gallons of hazardous waste | Federal and state regulations often mandate this limit for satellite accumulation areas.[7] |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kg (solid) | Stricter limits apply to "P-listed" acutely toxic wastes.[7] |
| Container Fill Level | Do not fill beyond 90% capacity | This allows for vapor expansion and reduces the risk of spills. |
| Storage Time Limit | Up to 12 months in the SAA | Provided accumulation limits are not exceeded.[7] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. vumc.org [vumc.org]
- 5. nipissingu.ca [nipissingu.ca]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acs.org [acs.org]
Personal protective equipment for handling 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane. The following procedures are based on best practices for handling laboratory chemicals with similar structures and potential hazards.
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for this compound. The guidance provided here is extrapolated from information on structurally related compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar spirocyclic compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[1][2] A comprehensive PPE strategy is essential to minimize exposure.[3][4]
Table 1: Recommended Personal Protective Equipment (PPE)
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing | Footwear |
| Handling Solid Compound (Weighing, Aliquoting) | Double nitrile gloves (ASTM D6978 rated)[3] | Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended if there is a risk of aerosolization.[3] | Fit-tested N95 or higher respirator if not handled in a certified chemical fume hood or ventilated balance enclosure.[3] | Disposable, solid-front lab coat with tight cuffs. Consider disposable sleeves.[3] | Closed-toe shoes. Shoe covers should be considered.[3] |
| Preparing Solutions | Double nitrile gloves (ASTM D6978 rated)[3] | Chemical splash goggles. A full-face shield is recommended.[3] | Work in a certified chemical fume hood.[3] | Disposable, solid-front, fluid-resistant lab coat with tight cuffs.[3] | Closed-toe shoes. Shoe covers are recommended.[3] |
| Spill Cleanup | Double heavy-duty nitrile or neoprene gloves.[3] | Chemical splash goggles and a full-face shield.[3] | Fit-tested N95 or higher respirator, or as determined by the scale of the spill.[3] | Disposable, fluid-resistant, solid-front gown or coveralls.[3] | Chemical-resistant boots or disposable shoe covers over closed-toe shoes.[3] |
| Waste Disposal | Double nitrile gloves.[3] | Safety glasses with side shields.[3] | Not generally required if waste is properly contained.[3] | Lab coat.[3] | Closed-toe shoes.[3] |
Operational and Disposal Plans
Proper handling and disposal procedures are critical to ensure laboratory safety and environmental protection.
Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2][5] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[2] Avoid the formation of dust and aerosols.[1] Wash hands thoroughly after handling.[2]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Protect from moisture and direct sunlight.[5]
Disposal Plan:
-
Waste Characterization: Contaminated materials and unused product should be treated as hazardous chemical waste.
-
Containerization: Collect waste in a suitable, labeled, and closed container.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not let the product enter drains, other waterways, or soil.[2]
Experimental Protocols: Spill Management
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Restrict access to the spill area.
Step 2: Assemble Spill Kit and Don Appropriate PPE
-
Gather the chemical spill kit.
-
Don the appropriate PPE as outlined in Table 1 for spill cleanup.
Step 3: Contain and Clean the Spill
-
For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[5] Avoid generating dust.[5]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
Step 4: Decontaminate the Area
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
Step 5: Post-Cleanup
-
Remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly.
-
Report the incident to the appropriate laboratory and safety personnel.
Logical Workflow for Handling this compound
Caption: Workflow for safe handling, use, and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
